3-Isocyanatopropyltrimethoxysilane
Description
Overview of Bifunctional Organosilanes in Materials Science
Bifunctional organosilanes are a class of hybrid chemical compounds that have garnered significant attention in materials science due to their versatile properties and wide range of applications. researchgate.net These molecules are characterized by the presence of two different types of reactive functional groups within the same molecule. researchgate.net Typically, their structure can be represented by the general formula R-Si-(OX)₃, where 'R' is an organofunctional group and 'OX' is a hydrolyzable alkoxy group (such as methoxy (B1213986) or ethoxy). researchgate.net This dual functionality allows them to act as molecular bridges, or coupling agents, to form stable bonds between dissimilar materials, most notably between inorganic and organic materials. researchgate.nethengdasilane.com
The inorganic-reacting functionality stems from the alkoxysilane groups. These groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, metals, and silica (B1680970), forming stable covalent siloxane (Si-O-Si) bonds. researchgate.netrsc.org Concurrently, the organofunctional group 'R' is designed to be compatible with and react with an organic polymer matrix. researchgate.net This organic-reacting group can be, for example, an amino, epoxy, or methacryloxy group. researchgate.netsilanecouplingagent.com This unique bridging capability has made bifunctional organosilanes indispensable as adhesion promoters, crosslinking agents, and surface modifiers in the development of advanced composite materials, coatings, and adhesives. researchgate.netresearchgate.net
Significance of Isocyanate and Alkoxysilane Functionalities
The specific combination of an isocyanate group and alkoxysilane groups within one molecule, as seen in 3-isocyanatopropyltrimethoxysilane, provides a powerful tool for materials scientists. The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it very reactive towards a variety of nucleophiles. wikipedia.org This includes reactions with alcohols to form urethane (B1682113) linkages and with amines to form urea (B33335) linkages. wikipedia.orgresearchgate.net This reactivity is fundamental to the production of polyurethane polymers. wikipedia.org When a diisocyanate is reacted with a diol or polyol, polyurethane chains are formed. wikipedia.org
Simultaneously, the trimethoxysilane (B1233946) moiety [-Si(OCH₃)₃] provides the mechanism for bonding to inorganic surfaces. The methoxy groups are hydrolyzable, meaning they react with water to produce silanol groups. cfmats.comsinosil.com These silanol groups are then capable of condensing with other silanols or with hydroxyl groups on inorganic substrates, creating a durable, covalent siloxane network. researchgate.netcfmats.com The trimethoxy configuration of this compound allows for a rapid hydrolysis process, leading to a strong bond with the inorganic material. cfmats.com
This dual reactivity is the cornerstone of its utility. The molecule can effectively "couple" organic polymers containing active hydrogen (such as polyols or polyamines) to inorganic materials, enhancing adhesion and improving the mechanical and chemical properties of the resulting composite material. cfmats.comcfmats.com This makes it a key component in high-performance adhesives, sealants, and coatings. cfmats.comnih.gov
Historical Context of this compound Research
Research into organosilanes as coupling agents began to flourish in the mid-20th century, driven by the need to improve the performance of fiber-reinforced polymers. The development of this compound is part of the broader evolution of functionalized silanes tailored for specific polymer systems. Its primary application has been in the realm of polyurethane and other moisture-curing systems.
A significant area of application for this compound is in silyl-modified polymers, particularly silyl (B83357) modified polyurethane (SPUR) polymers. cfmats.comcfmats.com In these systems, the isocyanate group of the silane (B1218182) reacts with the hydroxyl-terminated backbone of a polyurethane prepolymer, while the silane end provides a moisture-curing mechanism. This technology allows for the formulation of sealants and adhesives with excellent durability and adhesion characteristics without the presence of free isocyanate monomers in the final product. researchgate.net
The synthesis of this compound has also been a subject of research, with methods developed to avoid the use of highly toxic phosgene (B1210022). One such method involves the reaction of 3-aminopropyltrimethoxysilane (B80574) with urea to form an intermediate, which is then converted to the isocyanate. google.com This approach offers a potentially safer and more environmentally friendly production route, making the compound more accessible for industrial applications. google.com
Recent research continues to explore the utility of this compound in novel applications. For instance, it has been used to functionalize graphene oxide, enhancing its dispersion in epoxy matrices and significantly improving the anti-corrosion properties of the resulting coatings. chemicalbook.commdpi.comresearchgate.net This demonstrates the compound's ongoing relevance in the development of advanced functional materials.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 15396-00-6 |
| Molecular Formula | C₇H₁₅NO₄Si |
| Molecular Weight | 205.28 g/mol nih.gov |
| Appearance | Colorless transparent liquid cfmats.com |
| IUPAC Name | (3-isocyanatopropyl)(trimethoxy)silane sigmaaldrich.com |
| Density | 1.020–1.080 g/cm³ cfmats.com |
| Refractive Index | 1.4190–1.4220 cfmats.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBDYLOANULLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065882 | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15396-00-6 | |
| Record name | (3-Isocyanatopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-3-trimethoxysilylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-ISOCYANATO-3-TRIMETHOXYSILYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LKG0E58XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies and Mechanistic Studies of 3 Isocyanatopropyltrimethoxysilane
Urea-Mediated Synthesis Pathway
The urea-mediated synthesis of 3-Isocyanatopropyltrimethoxysilane is typically a two-stage process. The first stage involves the reaction of 3-Aminopropyltrimethoxysilane (B80574) with urea (B33335) to form N-(3-(trimethoxysilyl)propyl)urea, also known as ureidopropylsilane. This reaction proceeds by nucleophilic attack of the primary amine group of the silane (B1218182) on a carbonyl carbon of urea, leading to the elimination of ammonia.
The second, and more critical, stage is the conversion of the ureidopropylsilane intermediate into this compound. This step involves a deamination reaction, effectively eliminating the terminal amino group of the urea moiety as ammonia, which results in the formation of the isocyanate group. This transformation can be achieved through thermal decomposition or, more commonly, with the aid of catalysts and acid promoters under controlled conditions.
Deamination Reaction Mechanisms
The term "deamination" in this context refers to the elimination of the terminal NH2 group from the ureido intermediate to form the isocyanate. While patents describe this as a deamination step, the underlying chemical mechanism is more accurately described as an intramolecular elimination or decomposition. Theoretical and practical studies suggest two primary mechanistic pathways for this conversion:
Thermal Decomposition: In the absence of catalysts, N-substituted ureas can undergo thermal decomposition to yield an isocyanate and an amine. Theoretical studies on similar alkyl ureas suggest this process can occur via a unimolecular, four-center pericyclic reaction. semanticscholar.orgacs.org In this mechanism, a hydrogen atom from the terminal nitrogen is transferred to the nitrogen atom attached to the propyl chain, proceeding through a cyclic transition state. This concerted bond rearrangement results in the cleavage of the carbon-nitrogen bond, releasing ammonia and forming the isocyanate functional group.
Acid-Catalyzed Elimination: Industrial processes often employ an acid, such as diluted sulfuric acid, to facilitate the reaction. google.com In this pathway, the acid acts as a catalyst by protonating the terminal amino group of the ureidopropylsilane intermediate. This protonation converts the amino group (-NH2) into a much better leaving group, ammonium (-NH3+). Following protonation, an intramolecular nucleophilic attack by the carbonyl oxygen or a concerted elimination process leads to the formation of the stable isocyanate group and the release of an ammonium salt (e.g., ammonium sulfate).
Cyclization and Isocyanate Formation Kinetics
Detailed kinetic studies with specific rate constants and activation energies for the conversion of ureidopropyltrimethoxysilane to this compound are not extensively documented in publicly available literature. However, the kinetics of the process are known to be highly dependent on several factors, primarily temperature and the presence of catalysts.
Catalytic Effects in Urea-Mediated Synthesis
To enhance the rate and efficiency of the conversion of the ureidopropylsilane intermediate, various catalysts are employed. The patent literature specifies the use of copper-based catalysts for the deamination step. google.com These catalysts are introduced after the initial formation of the ureidopropylsilane.
Examples of Effective Catalysts:
Cupric oxide (CuO)
Cupric chloride (CuCl2)
Cuprous chloride (CuCl)
Copper sulfate (B86663) (CuSO4)
The catalytic mechanism likely involves the coordination of the copper ion with the ureido intermediate. This coordination can activate the substrate by weakening the C-N bond of the terminal amino group, thereby lowering the activation energy required for its cleavage. This facilitation of bond breaking significantly accelerates the rate of ammonia elimination and subsequent isocyanate formation, allowing the reaction to proceed efficiently under milder conditions than would be required for purely thermal decomposition. The typical loading of these catalysts is low, generally in the range of 0.5% to 1.5% by weight relative to the initial 3-Aminopropyltrimethoxysilane reactant. google.com
Optimized Reaction Conditions for Maximizing Yield and Purity
The yield and purity of the final this compound product are highly sensitive to the reaction conditions. Precise control over temperature and pressure is essential for maximizing conversion while minimizing side reactions, such as self-polymerization of the isocyanate product.
Temperature is a critical parameter throughout the synthesis. The process is typically divided into two temperature stages corresponding to the two main reaction steps.
Stage 1 (Ureidopropylsilane Formation): The initial reaction between 3-Aminopropyltrimethoxysilane and urea is conducted at a temperature range of 65°C to 95°C . google.com This temperature is sufficient to promote the condensation reaction and initial removal of ammonia without causing premature decomposition of the desired intermediate.
Stage 2 (Isocyanate Formation): After the addition of the catalyst and sulfuric acid, the temperature is controlled in the range of 75°C to 95°C . google.com This elevated temperature provides the necessary energy for the catalyzed elimination of ammonia to form the isocyanate. Maintaining the temperature within this optimal window is crucial for achieving a high reaction rate while avoiding thermal degradation or unwanted side reactions.
Table 1: Temperature Conditions in Urea-Mediated Synthesis
| Reaction Stage | Parameter | Value | Reference |
|---|---|---|---|
| Ureidopropylsilane Formation | Temperature | 65 - 95 °C | google.com |
| Isocyanate Formation | Temperature | 75 - 95 °C | google.com |
According to Le Chatelier's principle, the removal of a product from a reaction at equilibrium will shift the equilibrium to favor the forward reaction. In the urea-mediated synthesis of this compound, ammonia is a byproduct in both the initial formation of the ureidopropylsilane and its subsequent conversion to the isocyanate.
To maximize the yield, this ammonia must be continuously and efficiently removed from the reaction system. This is achieved by conducting the reaction under reduced pressure. A vacuum in the range of -0.08 to -0.09 MPa is applied. google.com This has two primary benefits:
It lowers the boiling point of ammonia, facilitating its removal from the reaction mixture as a gas.
The continuous removal of ammonia shifts the reaction equilibrium towards the products, driving the reaction to completion and maximizing the yield of this compound.
The reaction is considered complete when the evolution of ammonia gas (observed as bubbling in the system) ceases. google.com
Table 2: Vacuum Conditions for Ammonia Removal
| Parameter | Value | Purpose | Reference |
|---|---|---|---|
| Vacuum Pressure | -0.08 to -0.09 MPa | Continuous removal of ammonia byproduct to drive reaction equilibrium | google.com |
Reaction Time Optimization for Complete Conversion
The optimization of reaction time is a crucial factor in ensuring the complete conversion of reactants to this compound, thereby maximizing yield and purity. The synthesis is typically a multi-step process, with the deamination stage being particularly time-sensitive.
In one established method, the initial deamination reaction is conducted over a period of 6 to 10 hours. google.com This timeframe is essential to ensure the reaction between 3-aminopropyltrimethoxysilane and urea proceeds to completion, forming the intermediate N-(3-trimethoxysilylpropyl)urea. Following the deamination, the subsequent cyclization and isocyanate formation step, which involves the dropwise addition of a diluted acid, is controlled over a period of 4 to 6 hours. google.com
Research has shown that insufficient reaction times can lead to incomplete conversion, resulting in a lower yield of the desired product. Conversely, excessively long reaction times may not significantly increase the yield and could lead to the formation of undesirable side products, complicating the purification process. The optimal reaction time is therefore a balance between achieving maximum conversion and minimizing the potential for side reactions.
Table 1: Reaction Time Parameters for this compound Synthesis
| Synthesis Stage | Reaction Time (hours) | Temperature (°C) | Pressure |
|---|---|---|---|
| Deamination | 6 - 10 | 65 - 95 | -0.08 to -0.09 MPa |
| Acid Addition | 4 - 6 | 75 - 95 | Atmospheric |
Stoichiometric Considerations of Urea-to-Silane Molar Ratio
The stoichiometry of the reactants, specifically the molar ratio of urea to 3-aminopropyltrimethoxysilane, is a determining factor in the efficiency of the synthesis. An optimal molar ratio ensures that the primary amine groups of the silane are effectively converted without an excessive surplus of urea, which could lead to side reactions or complicate purification.
In a common synthesis protocol, the mass ratio of 3-aminopropyltrimethoxysilane to urea is specified in the range of 1:0.30 to 1:0.35. google.com To understand the molar relationship, we can convert these mass ratios using the molecular weights of the compounds.
Molecular Weight of 3-aminopropyltrimethoxysilane: ~179.29 g/mol
Molecular Weight of Urea: ~60.06 g/mol
Based on these values, a mass ratio of 1:0.30 corresponds to a molar ratio of approximately 1:0.89, while a mass ratio of 1:0.35 equates to a molar ratio of roughly 1:1.04. This suggests that a urea-to-silane molar ratio of approximately 1:1 is considered optimal for this synthesis. This near-equimolar ratio is intended to drive the reaction towards the formation of the desired N-(3-trimethoxysilylpropyl)urea intermediate.
Table 2: Urea-to-Silane Stoichiometry Conversion
| Mass Ratio (Silane:Urea) | Molar Ratio (Silane:Urea) |
|---|---|
| 1:0.30 | ~1:0.89 |
| 1:0.35 | ~1:1.04 |
Catalyst Concentration and Its Impact on Cyclization Kinetics
The catalyst plays a pivotal role in the synthesis of this compound, specifically in facilitating the deamination and subsequent cyclization to form the isocyanate group. The concentration of the catalyst directly influences the kinetics of these reactions.
Commonly used catalysts for this process include copper compounds such as cupric oxide, cupric chloride, cuprous chloride, and copper sulfate, with copper sulfate being a preferred option. google.com The concentration of the catalyst is typically maintained between 0.5% and 1.5% of the weight of the 3-aminopropyltrimethoxysilane. google.com
Industrial-Scale Production Protocols
The industrial-scale production of this compound requires careful management of reactor setup and operational parameters to ensure safety, efficiency, and product quality.
Reactor Setup and Operational Parameters
For industrial production, a glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating and cooling system, a vacuum source, and a condenser is typically employed. The reactor must be capable of handling the corrosive nature of some of the reactants and byproducts.
Key operational parameters include:
Temperature: The deamination phase is conducted at a temperature range of 65°C to 95°C. google.com The subsequent acid addition and cyclization step is carried out between 75°C and 95°C. google.com
Pressure: A vacuum of -0.08 to -0.09 MPa is applied during the deamination phase to facilitate the removal of ammonia gas, which drives the reaction to completion. google.com
Agitation: Continuous stirring is essential to ensure proper mixing of the reactants and uniform heat distribution throughout the reaction mixture.
Reactant Charging and Deamination Phase Management
The charging of reactants into the reactor is a critical first step. Typically, 3-aminopropyltrimethoxysilane, dry urea, and a solvent such as dimethyl sulfoxide (B87167) are loaded into the reactor. google.com A small amount of trimethyl orthoacetate may also be added. google.com
Once the reactants are charged, the mixture is heated under vacuum while being stirred. The deamination phase commences as the temperature rises, leading to the evolution of ammonia gas. This phase is carefully managed for 6 to 10 hours, or until the cessation of obvious bubble formation, indicating the completion of the deamination reaction. google.com
Catalyst Introduction and Acid Quenching Procedures
Following the deamination phase, the catalyst is introduced into the reactor. google.com Subsequently, a diluted acid, such as sulfuric acid mixed with dimethyl sulfoxide, is added dropwise to the reaction mixture over a period of 4 to 6 hours. google.com This step facilitates the cyclization and formation of the isocyanate group.
The reaction is carefully monitored, and the addition of the acid is stopped once the pH of the system reaches a value between 6 and 7. At this point, the reaction is considered complete. The mixture is then cooled to below 50°C. The "quenching" in this context refers to the cessation of the reaction by stopping the addition of the acid and cooling the mixture. The resulting ammonium salt and other solid byproducts are then removed by filtration. The final product, this compound, is isolated and purified from the filtrate via vacuum distillation. google.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-aminopropyltrimethoxysilane |
| Urea |
| N-(3-trimethoxysilylpropyl)urea |
| Dimethyl sulfoxide |
| Trimethyl orthoacetate |
| Cupric oxide |
| Cupric chloride |
| Cuprous chloride |
| Copper sulfate |
| Sulfuric acid |
Purification and Isolation Techniques
The final purity of this compound is critical for its subsequent applications, necessitating effective purification and isolation techniques. The most commonly employed methods are filtration and vacuum distillation (or rectification).
Following the synthesis reaction, the crude product mixture typically contains the desired silane, unreacted starting materials, catalysts, solvents, and byproducts. The initial step in purification is often filtration to remove solid materials, such as precipitated salts (e.g., ammonium salts) or catalysts. This is generally performed after cooling the reaction mixture.
The primary method for isolating and purifying the this compound from the liquid filtrate is vacuum distillation. This technique is well-suited for separating the target compound from less volatile impurities and solvents. The process involves heating the liquid mixture under reduced pressure, which lowers the boiling point of the compound, allowing it to vaporize and be collected as a purified, colorless liquid. One patented method describes a process that, after desolventizing, evaporates the product under reduced pressure to yield a colorless transparent liquid with a purity of 97-98%. Another preparation method also specifies that the final product is obtained through filtration and rectification separation.
In some synthesis routes, particularly those designed to be solvent-free, the crude product is directly subjected to vacuum rectification to achieve a high conversion rate and obtain the target product without the introduction of catalysts or organic solvents.
| Technique | Purpose | Stage of Use | Reference |
| Filtration | Removal of solid impurities (e.g., catalysts, salts) | Post-reaction, before distillation | |
| Vacuum Distillation / Rectification | Separation of the final product from solvents, unreacted materials, and liquid byproducts | Final purification step |
Alternative Synthesis Routes
While several methods exist for the synthesis of this compound, research has focused on developing alternative routes that offer improved safety, efficiency, and milder reaction conditions compared to traditional methods.
Reaction of 3-Chloropropyltriethoxysilane with Potassium Cyanate
A traditional method for synthesizing the analogous 3-isocyanatopropyltriethoxysilane (B1197299) involves the nucleophilic substitution reaction between 3-chloropropyltriethoxysilane and an alkali metal cyanate, such as potassium cyanate (KOCN). This reaction is typically conducted in a polar aprotic solvent.
The underlying mechanism is a classic SN2 pathway, where the cyanate ion acts as the nucleophile and displaces the chloride leaving group on the propyl chain of the silane. This substitution yields the desired isocyanate functional group. While this method utilizes readily available starting materials, it can be disadvantaged by the need for harsh reaction conditions, such as elevated temperatures, which may lead to the formation of unwanted byproducts. The same principle is applicable for the synthesis of this compound, starting from 3-chloropropyltrimethoxysilane.
Isocyanate-Functionalization of Organosilanes
This category encompasses methods that introduce the isocyanate group onto a pre-existing organosilane precursor. These routes are often favored as they can avoid the use of more hazardous reagents like phosgene (B1210022).
Urea-Mediated Synthesis: This process utilizes 3-aminopropyltrimethoxysilane and urea as the primary raw materials. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and involves heating the mixture under vacuum conditions. An intermediate, (ureido)propyl silane, is formed first. Subsequently, a catalyst (e.g., cupric oxide, copper sulfate) is added, and deamination is induced with diluted sulfuric acid to generate the isocyanate group and a sulfate salt. The final product is then isolated by filtration and vacuum rectification. This method is considered advantageous due to its simple and available raw materials, mild reaction conditions, and suitability for industrial production. A specific example yielded a product of 96.5%.
Synthesis from Carbamate Precursors: Another significant pathway starts with a carbamate-functionalized silane, specifically [3-(trimethoxysilyl)propyl] methyl carbamate. In one variation, this precursor is reacted with methyl trichlorosilane in an organic solvent like toluene and in the presence of an organic base such as triethylamine. The reaction proceeds via a σ-rearrangement under nitrogen protection. After the reaction is complete, the mixture is filtered, and the solvent is removed. The final product is then purified by vacuum distillation, achieving yields of 95-96% and a purity of 97-98%. This one-step synthesis is noted for its simplicity and easily controllable reaction temperature.
| Synthesis Pathway | Starting Materials | Key Features | Advantages | Disadvantages |
| Nucleophilic Substitution | 3-Chloropropyltrimethoxysilane, Potassium Cyanate | SN2 reaction mechanism in a polar aprotic solvent. | Utilizes readily available starting materials. | Can require harsh conditions and may produce byproducts. |
| Urea-Mediated Synthesis | 3-Aminopropyltrimethoxysilane, Urea | Two-step process involving a ureidopropylsilane intermediate and catalytic deamination. | Raw materials are simple and inexpensive; mild reaction conditions; suitable for industrial scale-up; high yields reported. | Reaction time can be long, and separation of the product from the solvent can be difficult. |
| Carbamate Precursor Rearrangement | [3-(Trimethoxysilyl)propyl] methyl carbamate, Methyl trichlorosilane | One-step σ-rearrangement reaction. | Simple process; production safety; easily controllable temperature; high yield and purity. | Requires synthesis of the carbamate precursor. |
| High-Temperature Carbamate Cracking | Carbamate organoalkoxysilane | High-temperature (300-500 °C) cracking process. | Improved safety compared to phosgenation. | High energy consumption; potential for isocyanate self-polymerization, affecting yield; difficult to control. |
Chemical Reactivity and Reaction Pathways of 3 Isocyanatopropyltrimethoxysilane
Reactivity of the Isocyanate Group
The isocyanate group (-N=C=O) is known for its high reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms. This reactivity is central to its function in forming stable covalent bonds with organic polymers and other molecules.
Formation of Urea (B33335) Linkages with Amines and Hydroxyls
The isocyanate group readily reacts with primary and secondary amines through a nucleophilic addition reaction to form stable urea linkages (-NH-CO-NH-). scirp.org This reaction is typically rapid and quantitative, proceeding under mild conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
Similarly, the isocyanate group can react with hydroxylamines, although the primary reaction pathway is typically with the amine functionality. The reaction with water, which contains hydroxyl groups, initially forms an unstable carbamic acid intermediate that then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reactivity with ambient moisture is a critical consideration in the handling and application of isocyanate-containing compounds.
Urethane (B1682113) Formation with Alcohols
A cornerstone of polyurethane chemistry, the reaction between an isocyanate and an alcohol, yields a urethane linkage (-NH-CO-O-). researchgate.net This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. nih.govnih.gov The reaction can be catalyzed by various compounds, including tertiary amines and organometallic catalysts, to increase the reaction rate. google.com The formation of urethane bonds is fundamental to the synthesis of a wide range of polymers, with 3-isocyanatopropyltrimethoxysilane serving to introduce alkoxysilane functionality into these polymer backbones. google.com
A kinetic and mechanistic study on the alcoholysis of phenyl isocyanate revealed that the reaction can proceed through a two-step mechanism, particularly when there is an excess of isocyanate. nih.gov This involves the formation of an allophanate (B1242929) intermediate which then leads to the final urethane product. nih.gov
Reaction with Thiols
The isocyanate group also reacts with thiols (mercaptans) to form thiourethane (or thiocarbamate) linkages (-NH-CO-S-). chemicalbook.com This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol group acting as the nucleophile. The reaction with thiols is an important pathway for the functionalization of various sulfur-containing polymers and surfaces. google.com
Role in Silane-Terminated Polymer Synthesis (MS Polymers, SPUR Polymers)
This compound is a key reagent in the production of silane-terminated polymers, such as Modified Silicone (MS) polymers and Silyl-Terminated Polyurethanes (SPUR). cfmats.comcfmats.comscirp.org These polymers are the basis for high-performance adhesives, sealants, and coatings that cure upon exposure to atmospheric moisture. chemicalbook.commade-in-china.commade-in-china.com
In the synthesis of SPUR polymers, a polyurethane prepolymer with terminal hydroxyl or isocyanate groups is first prepared. google.comnih.gov If the prepolymer is hydroxyl-terminated, it is then reacted with this compound. The isocyanate group of the silane (B1218182) reacts with the terminal hydroxyl groups of the polyurethane to form urethane linkages, thereby capping the polymer chains with trimethoxysilyl groups. scirp.orggoogle.com This process results in a polymer that combines the desirable properties of polyurethanes, such as toughness and elasticity, with the moisture-curing mechanism and adhesion characteristics of silicones. nih.gov
MS polymers are typically based on a polyether backbone. The trimethoxysilyl groups are introduced at the ends of the polyether chains, often through a reaction involving an isocyanate-functional silane like this compound. The resulting silyl-terminated polymer cures in the presence of moisture and a catalyst, forming a stable, crosslinked siloxane network. specialchem.com
Hydrolysis and Condensation of Alkoxysilyl Groups
The trimethoxysilyl group [-Si(OCH₃)₃] of this compound is susceptible to hydrolysis and condensation reactions. This reactivity allows for the formation of a durable, inorganic siloxane network upon exposure to moisture, which is responsible for the compound's ability to act as a coupling agent and adhesion promoter. entrepreneur-cn.com
Formation of Silanols via Hydrolysis in Presence of Moisture
In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the trimethoxysilyl moiety undergo hydrolysis to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. chemicalbook.comsinosil.com This reaction is the initial and critical step in the curing process of materials formulated with this silane. specialchem.com
The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. bohrium.commdpi.com The hydrolysis reaction is generally faster than the subsequent condensation step. researchgate.net The resulting silanols are highly reactive and can participate in condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic substrates. csic.es
Hydrolysis: The alkoxysilane reacts with water to form silanols.
Condensation: The silanols react with each other to form stable siloxane (Si-O-Si) bonds, creating a crosslinked, three-dimensional network. sinosil.comresearchgate.net
This dual reactivity, combining the organic reactions of the isocyanate group with the inorganic crosslinking of the alkoxysilyl group, makes this compound a highly effective adhesion promoter and surface modifier. myskinrecipes.com
Interactive Data Table: Reactivity of this compound Functional Groups
| Functional Group | Reactant | Linkage Formed | Application Area |
| Isocyanate (-NCO) | Amines (-NH₂) | Urea | Polymer Modification, Adhesives |
| Isocyanate (-NCO) | Alcohols (-OH) | Urethane | SPUR Polymer Synthesis, Coatings |
| Isocyanate (-NCO) | Thiols (-SH) | Thiourethane | Surface Functionalization |
| Trimethoxysilyl [-Si(OCH₃)₃] | Water (H₂O) | Silanol (-SiOH) | Moisture Curing, Adhesion Promotion |
| Silanol (-SiOH) | Silanol (-SiOH) | Siloxane (Si-O-Si) | Crosslinking, Network Formation |
Siloxane Formation (Si-O-Si Bonds) via Condensation
The formation of a durable, cross-linked polysiloxane network is a critical feature of this compound's reactivity. This process occurs through a two-step mechanism: hydrolysis followed by condensation. nih.gov
First, in the presence of moisture, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). cfmats.com This initial step is essential for activating the molecule for subsequent cross-linking.
Once silanol groups are formed, a condensation reaction proceeds. nih.gov This involves the reaction between two silanol groups, which eliminates a molecule of water to form a stable siloxane bond (Si-O-Si). Alternatively, a silanol group can react with a remaining methoxy group, eliminating a molecule of methanol to form the same siloxane linkage. This step-by-step condensation builds a three-dimensional network. nih.govpowerchemical.com
The degree of condensation can be characterized by the number of siloxane bonds formed per silicon atom. These are often denoted as T¹, T², and T³ structures, which correspond to single, double, and triple siloxane linkages, respectively. researchgate.net This process results in a robust, cross-linked inorganic polymer structure that provides a stable foundation for adhesion. researchgate.net
Hydrolysis Rate in Comparison to Triethoxysilyl Analogs
The rate of hydrolysis is a key parameter that influences the handling and application of alkoxysilanes. This compound, with its trimethoxy groups, is characterized by a rapid hydrolysis rate. cfmats.comentrepreneur-cn.com This quick reaction can be advantageous for applications requiring fast curing and bond formation.
In contrast, its triethoxysilyl analog, 3-Isocyanatopropyltriethoxysilane (B1197299), hydrolyzes at a significantly slower rate. cfmats.comgelest.com The bulkier ethoxy groups (-OCH₂CH₃) provide greater steric hindrance and have different electronic effects compared to methoxy groups, which slows down the reaction with water. This slower hydrolysis provides a longer working time, or "open time," which is beneficial in formulations where extended shelf stability or a more controlled curing process is required. powerchemical.com
| Property | This compound | 3-Isocyanatopropyltriethoxysilane |
| Molecular Formula | C₇H₁₅NO₄Si entrepreneur-cn.com | C₁₀H₂₁NO₄Si gelest.com |
| Molecular Weight | 205.28 g/mol entrepreneur-cn.com | 247.37 g/mol gelest.com |
| Hydrolyzable Group | Trimethoxy (-Si(OCH₃)₃) cfmats.com | Triethoxy (-Si(OCH₂CH₃)₃) cfmats.com |
| Relative Hydrolysis Rate | Rapid cfmats.com | Slow powerchemical.comcfmats.comgelest.com |
| Key Feature | Fast Curing entrepreneur-cn.com | High Stability, Longer "Open Time" powerchemical.comcfmats.com |
Dual Reactivity in Interfacial Bonding
This compound is a classic example of a silane coupling agent, a class of molecules designed to bridge inorganic and organic materials. Its effectiveness stems from its dual chemical nature, possessing two distinct types of reactive functional groups within a single molecule. cfmats.com
The Isocyanate Group (-NCO): This organofunctional group is highly reactive towards materials containing active hydrogen atoms, such as organic polymers with hydroxyl (-OH), amine (-NH₂), or urethane groups. cfmats.comentrepreneur-cn.com
The Trimethoxysilyl Group (-Si(OCH₃)₃): This inorganic-functional group is hydrolyzable. cfmats.com After hydrolysis to silanols, it can form strong, covalent bonds with the surfaces of inorganic substrates like glass, metals, and ceramics, which are typically rich in hydroxyl groups. entrepreneur-cn.comcfmats.com
This bifunctionality allows the molecule to act as a molecular link, creating a strong and durable connection at the interface where two dissimilar materials meet. researchgate.net
Covalent Bonding between Organic Polymers and Inorganic Substrates
The primary function of this compound is to create a continuous chain of covalent bonds from an inorganic substrate to an organic polymer matrix. researchgate.net
On the inorganic side, the process begins with the hydrolysis of the trimethoxy groups into silanols (-Si-OH) upon exposure to surface moisture on the substrate. These silanols then undergo a condensation reaction with the hydroxyl groups (M-OH) present on the surface of the inorganic material (e.g., glass, metal oxide). This reaction forms stable, covalent metallo-siloxane bonds (M-O-Si), effectively grafting the silane molecule onto the inorganic surface. researchgate.net
On the organic side, the isocyanate group (-NCO) at the other end of the molecule's propyl chain reacts with a suitable functional group on the polymer chain. cfmats.com For instance, it readily reacts with the hydroxyl groups of a polyol or the amine groups of a polyamide or epoxy curing agent to form stable urethane or urea linkages, respectively. This reaction covalently bonds the polymer matrix to the silane, which is already anchored to the inorganic substrate.
Mechanism of Action in Adhesion and Coupling
The process unfolds as follows:
| Step | Action | Description |
| 1. Migration & Hydrolysis | Silane moves to the inorganic interface. | The trimethoxy groups of the silane hydrolyze into reactive silanol groups (-Si-OH) using water present at the substrate surface. cfmats.compowerchemical.com |
| 2. Substrate Bonding | Formation of inorganic bonds. | The newly formed silanol groups condense with hydroxyl groups on the inorganic substrate, forming strong, covalent M-O-Si bonds. researchgate.net |
| 3. Siloxane Cross-linking | Formation of an interfacial layer. | The silanol groups of adjacent silane molecules condense with each other to form a cross-linked Si-O-Si network parallel to the substrate surface. This creates a durable, hydrophobic, and chemically resistant interlayer. powerchemical.com |
| 4. Polymer Interpenetration & Reaction | Formation of organic bonds. | The organic polymer matrix diffuses into this silane interlayer. The isocyanate (-NCO) functional groups react with the polymer chains, forming covalent urethane or urea bonds and completing the chemical bridge. cfmats.comentrepreneur-cn.com |
This integrated mechanism ultimately results in significantly improved adhesion, coupling, and dispersion of inorganic fillers or reinforcements within a polymer matrix. cfmats.com
Advanced Characterization Methodologies for 3 Isocyanatopropyltrimethoxysilane and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are fundamental in the characterization of 3-Isocyanatopropyltrimethoxysilane. These techniques allow for the precise identification of functional groups, confirmation of atomic structures, and analysis of surface chemistry.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification (e.g., -NCO, -Si-O-C)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within this compound and tracking its chemical transformations. The presence of the isocyanate group (-N=C=O) is confirmed by a strong, characteristic absorption band. This peak is typically observed in the range of 2200-2250 cm⁻¹. researchgate.net For instance, studies on (3-isocyanatopropyl)triethoxysilane, a closely related compound, show this characteristic band clearly, confirming the successful silanization of surfaces. researchgate.net
Another critical functional group is the Si-O-C linkage of the methoxysilyl group. The stretching vibration of this bond is found in the fingerprint region of the spectrum, with a notable absorption peak around 1080 cm⁻¹. The analysis of the region between 900 cm⁻¹ and 1300 cm⁻¹ is often used to confirm the chemical bonding between the silane (B1218182) and a substrate material. sciopen.com Additionally, the aliphatic -CH₂- groups of the propyl chain exhibit stretching vibration modes, which are typically found around 2900 cm⁻¹. researchgate.net The disappearance or shifting of the isocyanate peak is a clear indicator of the compound's reaction, for example, in the formation of urethane (B1682113) linkages.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretching | ~2250 | researchgate.net |
| Propyl Chain (-CH₂) | Stretching | ~2900 | researchgate.net |
| Silane Ether (Si-O-C) | Stretching | ~1080 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of this compound. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), a comprehensive picture of the molecule can be constructed.
¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. For this compound, distinct signals are expected for the protons of the methoxy (B1213986) groups and the three different methylene (B1212753) groups of the propyl chain.
The methoxy protons (-OCH₃) are expected to appear as a singlet due to their chemical equivalence. The protons of the propyl chain (-CH₂CH₂CH₂-) will present as three distinct multiplets. The methylene group adjacent to the silicon atom (Si-CH₂) will be the most upfield, followed by the central methylene group (-CH₂-), and finally the methylene group adjacent to the isocyanate group (-CH₂-NCO), which will be the most downfield due to the electron-withdrawing effect of the isocyanate. In a derivative where the isocyanate has reacted to form a urethane, the chemical shift for the protons on the carbon adjacent to the resulting -NH- group is observed around δ 4.27 ppm. rsc.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -Si-O-CH₃ | ~3.6 | Singlet |
| -CH₂-NCO | ~3.5 | Triplet |
| -CH₂- | ~1.7 | Multiplet |
| Si-CH₂- | ~0.7 | Triplet |
¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. For this compound, five distinct signals are expected: one for the methoxy carbon, three for the propyl chain carbons, and one for the isocyanate carbon. The isocyanate carbon (-N=C=O) is highly deshielded and appears significantly downfield. A reported value for a related structure places this carbon at approximately δ 168.80 ppm. researchgate.net The methoxy carbon appears around δ 50 ppm, while the carbons of the propyl chain resonate at the most upfield positions.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -N=C=O | ~168.8 |
| -Si-O-CH₃ | ~50.5 |
| -CH₂-NCO | ~43.5 |
| -CH₂- | ~23.0 |
| Si-CH₂- | ~7.5 |
²⁹Si NMR spectroscopy is uniquely suited for studying the silicon environment and is crucial for understanding the hydrolysis and condensation reactions of this compound. The chemical shift of the silicon atom is highly sensitive to its bonding environment. In its monomeric, unhydrolyzed form, the silicon atom in a trimethoxysilane (B1233946), designated as a T⁰ species (a silicon atom with three alkoxy substituents and no Si-O-Si bonds), shows a characteristic chemical shift. For example, neat methyltrimethoxysilane (B3422404) (MTMS) has a reported chemical shift of -42.2 ppm. researchgate.net
Upon hydrolysis and condensation, the methoxy groups are replaced by hydroxyl groups and then form siloxane (Si-O-Si) bridges. This creates different structural units, denoted as T¹, T², and T³, corresponding to a silicon atom bonded to one, two, or three other silicon atoms through oxygen bridges, respectively. These species have distinct chemical shifts, typically found in the range of -50 to -70 ppm. For instance, T¹ species appear around -50 ppm, T² species around -58 ppm, and fully condensed T³ species around -68 ppm. researchgate.net The degree of condensation of the resulting siloxane network can be quantified by integrating the peak areas of these different T-species. researchgate.net
Typical ²⁹Si NMR Chemical Shifts for Siloxane Structures
| Silicon Species | Description | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| T⁰ | Monomer, R-Si(OR')₃ | -40 to -45 | researchgate.net |
| T¹ | Chain End, R-Si(OR')₂(O-Si) | -48 to -52 | researchgate.net |
| T² | Linear Unit, R-Si(OR')(O-Si)₂ | -56 to -61 | researchgate.net |
| T³ | Fully Condensed, R-Si(O-Si)₃ | -64 to -71 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound is applied as a coating or surface modifier, XPS is invaluable for confirming its presence and characterizing its interaction with the substrate.
High-resolution scans of specific elemental regions provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to identify various silicon bonds. For example, peaks corresponding to Si-C bonds are found around 102.5 eV, while Si-O-C bonds appear at approximately 101.3 eV. rsc.org The formation of a siloxane network (Si-O-Si) on a surface results in a peak around 103.0 eV. mdpi.com
The N 1s spectrum is used to identify the nitrogen of the isocyanate group. In urethane linkages formed from the reaction of the isocyanate, the N 1s peak is observed at a binding energy of approximately 400.4 eV. Analysis of the N 1s peak can definitively confirm the covalent attachment and reaction of the silane on a surface.
Typical XPS Binding Energies for this compound and its Derivatives
| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Si 2p | Si-C | ~102.5 | rsc.org |
| Si 2p | Si-O-C | ~101.3 | rsc.org |
| Si 2p | Si-O-Si | ~103.0 | mdpi.com |
| N 1s | -N=C=O (in urethane) | ~400.4 | |
| C 1s | C-Si | ~283.9 | |
| O 1s | Si-O | ~533.0 | mdpi.com |
UV-Visible Spectroscopy for Adsorption/Desorption Kinetics
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the adsorption and desorption kinetics of this compound (ICPMS) and its derivatives on various substrates. nih.govthermofisher.com This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com By monitoring the changes in the absorbance of a solution containing the silane over time, the rate at which it is adsorbed onto a surface or desorbed from it can be determined. thermofisher.comresearchgate.net
The process typically involves preparing a solution of the silane and a suspension of the adsorbent material. The UV-Vis spectrum of the solution is recorded at different time intervals. As the silane adsorbs onto the substrate, its concentration in the solution decreases, leading to a corresponding decrease in the absorbance at its characteristic wavelength. researchgate.net Conversely, for desorption studies, a substrate with pre-adsorbed silane is placed in a fresh solvent, and the increase in the silane concentration in the solution is monitored over time.
Kinetic models, such as pseudo-first-order and pseudo-second-order models, can be applied to the collected data to elucidate the mechanism of adsorption. researchgate.net The Langmuir and Freundlich isotherm models are also commonly used to describe the equilibrium characteristics of the adsorption process. researchgate.net These studies are crucial for understanding the interaction between the silane and the substrate, which is essential for optimizing the performance of ICPMS as a coupling agent and surface modifier.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of this compound and materials modified with it. researchgate.netwitpress.commdpi.comlinseis.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. linseis.comyoutube.com This analysis provides critical information about the temperatures at which the material degrades, the extent of degradation, and the nature of the decomposition products. youtube.com
When analyzing ICPMS-modified materials, the TGA curve typically shows distinct weight loss steps. The initial weight loss at lower temperatures (generally below 200°C) is often attributed to the evaporation of moisture or residual solvents. researchgate.net The subsequent weight loss at higher temperatures corresponds to the decomposition of the organic silane molecule itself. researchgate.net For instance, the decomposition of the propyl-isocyanate group and the methoxy groups will occur at specific temperature ranges, providing insight into the thermal stability of the silane coating. acs.org
By comparing the TGA curves of an unmodified substrate with that of the ICPMS-modified substrate, the amount of silane grafted onto the surface can be quantified. researchgate.net Furthermore, the thermal stability of the modified material can be evaluated. An increase in the decomposition temperature of the modified material compared to the pure silane can indicate strong chemical bonding between the silane and the substrate, leading to enhanced thermal stability. witpress.com
Table 1: Representative TGA Data for Silane-Modified Materials
| Material | Initial Decomposition Temperature (°C) | Final Decomposition Temperature (°C) | Residue at 800°C (%) |
| Unmodified Silica (B1680970) Nanoparticles | ~150 (water loss) | >800 | ~95 |
| ICPMS-Modified Silica Nanoparticles | ~250 | ~600 | Varies with grafting density |
| Unmodified Polymer | ~300 | ~450 | <5 |
| ICPMS-Modified Polymer Composite | ~320 | ~480 | >5 (due to silica from silane) |
Note: The values in this table are illustrative and can vary significantly depending on the specific materials, silane concentration, and experimental conditions.
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Dispersion
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials treated with this compound. nih.govnih.govresearchgate.net SEM provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons. nih.gov This allows for the detailed examination of changes in surface texture, roughness, and the distribution of the silane coating.
When ICPMS is applied to a substrate, SEM can reveal whether the silane forms a uniform, continuous film or aggregates into discrete domains. For composite materials where ICPMS is used to treat filler particles, SEM is crucial for assessing the dispersion of these particles within the polymer matrix. mdpi.com Improved dispersion of fillers, facilitated by the silane coupling agent, can be observed as a more homogeneous distribution of particles in the SEM images.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique often coupled with SEM, can provide elemental analysis of the sample's surface. nih.gov By mapping the distribution of silicon (from the silane) on the surface, EDX can confirm the presence and uniformity of the ICPMS coating.
Transmission Electron Microscopy (TEM) for Nanoparticle Dispersion and Compatibility
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is particularly useful for characterizing the dispersion and compatibility of nanoparticles modified with this compound within a matrix. nih.govnih.govresearchgate.netutexas.edu TEM works by transmitting a beam of electrons through an ultra-thin specimen, providing detailed internal structural information. nih.govresearchgate.net
In the context of nanocomposites, ICPMS is frequently used to functionalize nanoparticles to improve their interaction and compatibility with a polymer matrix. TEM analysis can directly visualize the individual nanoparticles and their arrangement within the composite. mdpi.com Agglomeration of nanoparticles, which can be detrimental to the material's properties, is easily identified. A uniform dispersion of nanoparticles, indicating good compatibility, is a key indicator of the effectiveness of the ICPMS treatment. mdpi.com
High-resolution TEM (HR-TEM) can even provide information at the atomic scale, allowing for the visualization of the interface between the nanoparticle and the polymer matrix, further elucidating the role of the silane in promoting interfacial adhesion.
Other Characterization Methods
While the aforementioned techniques are central to the characterization of ICPMS and its derivatives, other methods also provide valuable information. These can include:
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique that can be used to accurately quantify the amount of silicon, and thus the amount of silane, in a modified material, especially at very low concentrations. nih.govspectroscopyonline.comuran.ruecn.nlspectroscopyonline.comeag.comthermofisher.comyoutube.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for confirming the covalent bonding of the silane to the substrate surface.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. It provides detailed information about the atomic arrangement, identifying crystalline phases, determining the degree of crystallinity, and measuring structural properties like lattice parameters and crystallite size. For derivatives of this compound, which are often incorporated into semi-crystalline polymer matrices or form self-condensed polysiloxane networks, XRD is indispensable for structural elucidation.
The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed toward the sample. As the incident rays interact with the atoms in the crystal lattice, they are scattered in all directions. For specific angles of incidence, known as Bragg's angles (θ), the scattered waves interfere constructively, producing a diffracted beam that is detected. The relationship is described by Bragg's Law: nλ = 2d sin(θ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of diffraction.
In the context of this compound derivatives, XRD analysis serves several key purposes:
Phase Identification: When the silane is used as a coupling agent or crosslinker in a composite material, XRD can confirm the crystalline structure of the matrix and identify any new crystalline phases that may have formed due to the addition of the silane. researchgate.net The resulting diffraction pattern is a unique fingerprint of the material's crystalline components.
Analysis of Nanocomposites: In nanocomposites where the silane is used to functionalize nanoparticles (e.g., TiO2 or Bi2O3), XRD is used to confirm that the crystalline structure of the nanoparticles remains intact after the surface modification process. researchgate.netresearchgate.net
Table 1: Representative XRD Data Interpretation for a Silane-Modified Composite This table illustrates the type of data obtained from an XRD analysis, not specific results for this compound.
| Crystalline Phase Identified | Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) |
| Polymer Matrix (Phase 1) | 21.5° | 4.13 | (110) |
| Polymer Matrix (Phase 1) | 23.8° | 3.74 | (200) |
| Filler (e.g., Anatase TiO₂) | 25.3° | 3.52 | (101) |
| Filler (e.g., Anatase TiO₂) | 48.1° | 1.89 | (200) |
The analysis of such data allows researchers to verify the composition and structural integrity of the final material. researchgate.net
Contact Angle Measurements for Hydrophilicity/Hydrophobicity
Contact angle measurement is the primary method for quantifying the wettability of a solid surface, which describes the balance between adhesive and cohesive forces when a liquid droplet is placed on it. nih.gov This analysis is critical for applications of this compound involving surface modification, where the goal is often to alter the surface energy and render a substrate either hydrophobic (water-repelling) or hydrophilic (water-attracting).
A contact angle goniometer is used to measure the angle (θ) formed at the three-phase boundary where the liquid, gas (usually air), and solid intersect. nih.gov
A low contact angle (typically < 90°) indicates that the liquid spreads over the surface, signifying good wetting and a hydrophilic surface. biolinscientific.com For superhydrophilic surfaces, the contact angle is generally less than 10°. biolinscientific.com
A high contact angle (typically > 90°) indicates that the liquid minimizes its contact with the surface, forming a distinct droplet. This signifies poor wetting and a hydrophobic surface.
When this compound is applied to a substrate containing hydroxyl (-OH) groups (e.g., glass, cellulose (B213188), or metal oxides), the isocyanate group reacts with the surface. Simultaneously, the trimethoxysilane groups hydrolyze and condense to form a cross-linked polysiloxane layer. The propyl chains orient away from the surface, creating a low-energy, non-polar interface that repels water.
Research on various alkoxysilanes has demonstrated their effectiveness in increasing surface hydrophobicity. For example, treating wood fibers with silanes significantly increases the water contact angle compared to untreated fibers. researchgate.net This suggests that the silane treatment successfully improves the hydrophobicity of the material's surface. researchgate.net The change in wettability is a direct indicator of the success of the surface functionalization. researchgate.net
Table 2: Representative Water Contact Angle Data for Silane-Modified Wood Fibers Data adapted from a study on various alkoxysilanes to illustrate the typical effect of silanization.
| Sample | Water Contact Angle (θ) | Surface Property | Reference |
| Control (Unmodified Fiber) | 103.4° | Hydrophobic | researchgate.net |
| Silane-Modified Fiber A | 136.0° | More Hydrophobic | researchgate.net |
| Silane-Modified Fiber B | 127.9° | More Hydrophobic | researchgate.net |
| Silane-Modified Fiber C | 139.7° | More Hydrophobic | researchgate.net |
By measuring both the advancing (as the droplet volume is increased) and receding (as the volume is decreased) contact angles, one can also assess contact angle hysteresis, which provides information on surface roughness and chemical heterogeneity. nih.gov
Electrochemical Impedance Spectroscopy (EIS) for Anti-Corrosion Properties
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the performance of protective coatings, making it ideal for evaluating the anti-corrosion properties of films derived from this compound. kta.comnih.gov When applied to a metal substrate, this silane can form a dense, cross-linked, and strongly adherent polysiloxane layer that acts as a physical barrier, inhibiting the ingress of corrosive agents like water, oxygen, and ions.
EIS works by applying a small amplitude AC voltage signal over a wide range of frequencies to the coated metal, which is submerged in an electrolyte (e.g., a 3.5% NaCl solution). nih.gov The system's impedance, which is the frequency-dependent opposition to the current flow, is measured. The resulting data is often presented in Nyquist or Bode plots and interpreted by fitting it to an equivalent electrical circuit (EEC). researchgate.net This model uses resistors (R) and capacitors (C) to represent the physical and electrochemical processes occurring at the coating/metal interface. nih.gov
Key parameters obtained from EIS analysis include:
Coating Capacitance (C_c): This is related to the amount of water absorbed by the coating. An increase in C_c over time indicates water uptake, which is a precursor to corrosion.
Pore Resistance (R_po) or Coating Resistance (R_c): This represents the resistance of the electrolyte pathways through the pores and defects in the coating. A high initial R_po is characteristic of a good barrier coating. A significant decrease over time signals coating degradation.
The primary advantage of EIS is its ability to detect the early stages of coating degradation long before visible signs of corrosion, like rust, appear. kta.com Because the test is non-destructive, the same sample can be monitored over extended periods of immersion, providing valuable data on the coating's long-term durability. kta.comnih.gov
Table 3: Representative EIS Data for a Coated Steel Panel Over Time This table illustrates typical data trends from an EIS corrosion study, not specific results for this compound.
This data clearly shows the decline in protective properties as the coating degrades with prolonged exposure to the corrosive environment. researchgate.net
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the full molecular weight distribution of a polymer. researchgate.net This information is critical for polymers derived from the hydrolysis and condensation of this compound, as the molecular weight and its distribution directly influence the material's end-use properties, such as viscosity, hardness, flexibility, and cure time. researchgate.net
GPC separates molecules based on their effective size in solution, or hydrodynamic volume. researchgate.net The process involves dissolving the polymer in a suitable solvent and pumping the solution through a column packed with porous gel particles. researchgate.net Larger polymer coils cannot enter the small pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, taking a longer, more tortuous path, and therefore elute later. shimadzu.com
A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. shimadzu.com By running a series of known molecular weight standards (e.g., polystyrene), a calibration curve is generated that plots retention time against the logarithm of molecular weight. shimadzu.com This curve is then used to determine the molecular weight distribution of the unknown sample.
The key parameters obtained from a GPC analysis are:
Number-Average Molecular Weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of molecules.
Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). This value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all molecules have the same length), while higher values signify a broader distribution of chain lengths. researchgate.net
Controlling the polymerization conditions of this compound to target a specific M_w and a narrow PDI is essential for achieving consistent and predictable material performance. GPC is the central analytical tool used to verify the success of the polymerization reaction and for quality control of the resulting polymer. azom.comlcms.cz
Table 4: Representative GPC Analysis Data for a Polysiloxane Sample This table shows a typical set of results obtained from a GPC analysis.
| Parameter | Symbol | Value | Significance | Reference |
| Number-Average Molecular Weight | M_n | 15,000 g/mol | Relates to colligative properties | researchgate.netshimadzu.com |
| Weight-Average Molecular Weight | M_w | 26,000 g/mol | Relates to bulk properties (e.g., strength) | researchgate.netshimadzu.com |
| Polydispersity Index | PDI | 1.73 | Describes the breadth of the MWD | researchgate.net |
This analysis provides a comprehensive profile of the polymer, which is crucial for predicting its behavior and ensuring its suitability for a given application. lcms.cz
Surface Functionalization and Modification Research
Modification of Inorganic Substrates
3-Isocyanatopropyltrimethoxysilane (IPTMS) serves as a critical coupling agent for modifying the surface of inorganic materials. Its unique bifunctional structure, containing both a reactive isocyanate group and hydrolyzable trimethoxysilyl groups, allows it to bridge inorganic substrates and organic polymers, thereby enhancing the properties of the resulting composite materials.
A novel approach in materials science involves the use of this compound to decorate graphene oxide (GO) with nano-titanium dioxide (TiO₂), creating a TiO₂–GO nanocomposite. mdpi.comresearchgate.net In this synthesis, the highly reactive isocyanate group of IPTMS bonds with the hydroxyl (-OH) and carboxyl (-COOH) functional groups present on the surface of graphene oxide. mdpi.com Simultaneously, the methoxy (B1213986) groups (–OCH₃) of the IPTMS molecule conjugate with the nano-TiO₂ via a dehydration condensation reaction. mdpi.com This method is noted for its efficiency and relative ease of execution due to the high reactivity of IPTMS. mdpi.comchemicalbook.com The successful synthesis and modification have been confirmed through various characterization techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). mdpi.comresearchgate.netnih.gov
Research demonstrates that the incorporation of TiO₂–GO nanocomposites, synthesized using IPTMS, markedly enhances the anti-corrosion properties of epoxy coatings. mdpi.comnih.gov Electrochemical Impedance Spectroscopy (EIS) studies reveal that coatings containing the TiO₂–GO nanocomposite exhibit significantly improved corrosion resistance compared to coatings with pristine graphene oxide or nano-TiO₂ alone. mdpi.comresearchgate.netnih.gov The synergistic effect of the well-dispersed, barrier-forming GO sheets and the corrosion-resistant TiO₂ nanoparticles, effectively linked by IPTMS, contributes to this superior performance. researchgate.netresearchgate.net The silane (B1218182) coupling agent ensures a strong interfacial adhesion between the nanocomposite and the epoxy matrix, further preventing corrosive agents from reaching the substrate.
Table 1: Corrosion Resistance of Epoxy Coatings
| Coating Sample | Corrosion Resistance | Key Findings |
|---|---|---|
| Pure Epoxy | Baseline | Lower barrier properties. |
| Epoxy + GO | Improved | Moderate improvement in corrosion resistance. |
| Epoxy + Nano-TiO₂ | Improved | Positive impact on corrosion resistance. mdpi.com |
| Epoxy + TiO₂–GO (via IPTMS) | Significantly Improved | Superior anti-corrosion performance due to excellent dispersibility and barrier properties. mdpi.comnih.gov |
A key outcome of modifying graphene oxide with IPTMS and nano-TiO₂ is the transformation of its surface character from hydrophilic to hydrophobic. mdpi.comresearchgate.netnih.gov Graphene oxide is inherently hydrophilic due to the presence of oxygen-containing functional groups. mdpi.comresearchgate.net The reaction of these hydrophilic groups with IPTMS, followed by the decoration with hydrophobic nano-TiO₂, effectively masks the polar functionalities. mdpi.com This change is evidenced by dispersion tests where the modified TiO₂–GO precipitates in water but remains well-dispersed in organic solvents like ethanol (B145695), while unmodified GO shows the opposite behavior. mdpi.com
Table 2: Wettability of Graphene Oxide Derivatives
| Material | Surface Property | Water Contact Angle | Rationale |
|---|---|---|---|
| Graphene Oxide (GO) | Hydrophilic | < 90° mdpi.comresearchgate.net | Abundance of hydroxyl, carbonyl, and carboxyl functional groups. mdpi.com |
| TiO₂–GO (modified with IPTMS) | Hydrophobic | > 90° | Reaction of hydrophilic groups with IPTMS and decoration with hydrophobic nano-TiO₂. mdpi.com |
The induced hydrophobicity of the TiO₂–GO nanocomposite is crucial for its enhanced dispersity within non-polar polymer matrices, such as epoxy resins. mdpi.comresearchgate.netnih.gov The improved compatibility between the modified nanoparticles and the organic matrix prevents agglomeration and ensures a more uniform distribution. researchgate.netnih.gov This homogenous dispersion is fundamental to achieving superior mechanical and barrier properties in the final composite material, as it allows for effective stress transfer and reduces the formation of defect sites. researchgate.netnih.gov
Functionalization of Titanium Dioxide Nanoparticles
The functionalization of titanium dioxide (TiO₂) nanoparticles is a key strategy to enhance their utility in various applications. The surface of TiO₂ naturally possesses a high number of free hydroxyl groups, which serve as active sites for chemical modification. nih.gov These groups facilitate the attachment of various organic or inorganic ligands, such as silane coupling agents, to tailor the nanoparticles' surface properties. nih.gov
When this compound is used to functionalize TiO₂ nanoparticles, a robust chemical bond is formed. The trimethoxysilyl end of the IPTMS molecule undergoes hydrolysis and subsequent condensation with the hydroxyl groups on the TiO₂ surface. mdpi.com This results in a covalent linkage, effectively grafting the silane molecule onto the nanoparticle. chemicalbook.comresearchgate.net This functionalization not only modifies the surface chemistry of the TiO₂ but can also improve the cross-linking density and adhesion strength when these nanoparticles are incorporated into a polymer coating, leading to more durable and resilient materials. exlibrisgroup.com
Silica (B1680970) Surface Engineering for Protein Immobilization
The immobilization of proteins onto solid supports is a cornerstone of various biotechnological applications, including biosensors, enzyme reactors, and diagnostic assays. Silica is a favored support material due to its high surface area, mechanical stability, and biocompatibility. researchgate.net this compound is a valuable tool for silica surface engineering, enabling the covalent attachment of proteins. The process involves first reacting the silane with the silica surface to introduce the reactive isocyanate groups. These groups can then react with nucleophilic groups on the protein surface, such as amine (-NH2) or thiol (-SH) groups, to form stable covalent bonds.
The isocyanate group is particularly useful for this purpose as it reacts readily with primary amines to form urea (B33335) linkages. academie-sciences.fr This reaction is efficient and can be carried out under mild conditions, which is crucial for preserving the delicate three-dimensional structure and biological activity of the protein. Research has shown that the functionalization of mesoporous silica nanoparticles with isocyanate groups provides a reactive platform for the subsequent grafting of various nucleophiles. academie-sciences.fracademie-sciences.fr
Studies on protein adsorption on silica surfaces have revealed that electrostatic interactions play a significant role, with positively charged amino acids like arginine showing a strong affinity for the negatively charged silica surface. plos.org However, covalent immobilization via a linker like this compound offers a more robust and permanent attachment. The enhanced positive surface charge on silica nanoparticles modified with aminopropyl groups has been shown to significantly increase the adsorption of proteins like bovine serum albumin (BSA). researchgate.netosti.gov While this is an electrostatic interaction, the subsequent covalent linkage via the isocyanate group would provide a more durable immobilization. The use of a thiolated silica nanoparticle coating has also been shown to increase the surface area for protein immobilization, leading to enhanced bioactivity. rsc.org
The table below summarizes findings related to protein immobilization on functionalized silica surfaces.
| Silica Support | Surface Modifier | Immobilized Protein | Key Finding | Reference |
| Mesoporous Silica Nanoparticles | 3-isocyanatopropyltrichlorosilane | Nucleophiles with primary amino groups | Efficient formation of urea linkages for covalent grafting. | academie-sciences.fracademie-sciences.fr |
| Monodispersed Silica Nanoparticles | 3-aminopropyltriethoxysilane | Bovine Serum Albumin (BSA) | Significantly increased protein adsorption compared to bare silica. | researchgate.netosti.gov |
| Thiolated Silica Nanoparticles | Thiol-modified silane | L1 protein | Nearly two-fold increase in immobilized protein and 100% increase in neurite outgrowth. | rsc.org |
| Silica Nanoparticles | Not specified | Mixture of soluble proteins | Adsorbed proteins have a higher number of charged amino acids, particularly arginine. | plos.org |
Modification of Wood Surfaces
The chemical modification of wood with organofunctional alkoxysilanes like 3-isocyanatopropyltriethoxysilane (B1197299) (a close analog of the trimethoxy variant) is an effective method to enhance its properties. The process involves the grafting of the silane onto the wood structure. The triethoxysilane (B36694) end of the molecule can undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with the hydroxyl groups present in the wood components (cellulose, hemicellulose, and lignin) to form stable covalent Si-O-C bonds. nih.gov They can also self-condense to form a polysiloxane network (Si-O-Si) within the wood cell wall. goettingen-research-online.deresearchgate.net
Research on the modification of maritime pine sapwood with 3-isocyanatopropyltriethoxysilane (IPTES) has shown that the reaction occurs within the wood cell walls. goettingen-research-online.deresearchgate.net The extent of modification, measured by the weight percent gain (WPG), was found to be directly related to the concentration of the silane solution used. goettingen-research-online.deresearchgate.net Following the initial grafting, the triethoxysilane end groups can be hydrolyzed by exposure to water. Spectroscopic analysis, such as 29Si CP-MAS NMR, has been used to identify the different silicon environments (Si-OH, Si-OEt, or Si-OSi) before and after hydrolysis. goettingen-research-online.deresearchgate.net This two-step process of grafting and subsequent hydrolysis allows for the introduction of reactive silanol groups into the wood structure, which can then be used for further functionalization. goettingen-research-online.deresearchgate.net
The table below details the reaction conditions and outcomes for the grafting of silanes onto wood surfaces.
| Wood Type | Silane | Reaction Conditions | Key Outcome | Reference |
| Maritime Pine Sapwood | 3-isocyanatopropyltriethoxysilane (IPTES) | Reaction in solution, followed by water exposure | Grafting within cell walls, formation of Si-OH, Si-OEt, and Si-OSi structures. | goettingen-research-online.deresearchgate.net |
| Poplar Veneer | Vinyltrimethoxysilane | Immersion in silane solution followed by heating | Formation of covalent -Si-O-C- bonds under heating, improving bonding strength. | nih.gov |
A key feature of using this compound for wood modification is the reactivity of its isocyanate (-NCO) group. This group readily reacts with the abundant hydroxyl (-OH) groups in wood's polymeric components to form urethane (B1682113) linkages (-NH-C(=O)-O-). goettingen-research-online.deresearchgate.net This reaction, known as carbamoylation, creates a stable covalent bond between the silane molecule and the wood structure.
The formation of these urethane bonds has been confirmed through Fourier-transform infrared (FTIR) spectroscopy. goettingen-research-online.deresearchgate.net The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of new bands associated with the urethane linkage are indicative of the reaction's success. researchgate.net For example, the infrared spectrum of a polyurethane typically shows a C=O stretching peak between 1720 and 1705 cm⁻¹ and an N-H in-plane bending vibration between 1540 and 1520 cm⁻¹. spectroscopyonline.com In studies of polyurethane foams, the formation of urea and urethane linkages is monitored by characteristic peaks in the FTIR spectrum. nih.govmdpi.com This covalent attachment of the silane to the wood via a urethane bond provides a durable modification that is less susceptible to leaching compared to treatments that rely solely on the formation of Si-O-C bonds, which can be prone to hydrolysis. The free isocyanate groups can also react with moisture present in the wood, contributing to the curing process and the formation of a stable network within the wood structure.
Enhancement of Anti-Weathering Properties with TiO2 Deposition
Research has demonstrated that treating wood surfaces with 3-isocyanatopropyltriethoxysilane (IPTS), a derivative of this compound, in conjunction with titanium dioxide (TiO2) nanoparticles, significantly enhances the wood's resistance to weathering. cabidigitallibrary.orgresearchgate.net In this surface treatment, IPTS acts as a molecular bridge, grafting the TiO2 nanoparticles onto the wood surface through its isocyanate group. cabidigitallibrary.orgx-mol.com
The anchored TiO2 nanoparticles serve as a UV filter, which mitigates the photodegradation of lignin, a primary component of wood that is susceptible to UV damage. cabidigitallibrary.orgresearchgate.net This protective mechanism effectively reduces the discoloration of wood when exposed to sunlight. researchgate.net Accelerated weathering tests have shown that while untreated and IPTS-treated wood can experience a color difference (ΔE) of up to 40 after 192 hours of artificial weathering, wood treated with the IPTS-TiO2 combination shows a color difference of only 12. cabidigitallibrary.orgx-mol.comresearchgate.net This indicates a substantial improvement in the anti-weathering properties of the treated wood, suggesting an effective strategy for industrial wood modification. cabidigitallibrary.orgx-mol.com
| Treatment | Color Difference (ΔE) after 192h of Artificial Weathering |
|---|---|
| Untreated Poplar Wood | ~40 |
| IPTS-Treated Wood | ~40 |
| IPTS-TiO2-Treated Wood | 12 |
Modification of Cellulose-Based Materials
This compound is instrumental in modifying cellulose-based materials to improve their compatibility with other polymers, thereby enhancing the properties of the resulting composite materials.
In the realm of green composites, this compound (IPMS) is utilized to modify sisal microcrystalline cellulose (B213188) (MCC). springerprofessional.denais.net.cn This modification is crucial for improving the dispersion of MCC in a natural rubber (NR) matrix. springerprofessional.de The treatment with IPMS reduces the number of hydroxyl groups on the surface of the cellulose and introduces aliphatic chains, which enhances the interfacial interaction and bonding between the hydrophilic MCC and the hydrophobic NR. springerprofessional.denais.net.cn
The resulting MCC-g (grafted MCC) can be used to partially replace silicon dioxide in natural rubber composites. springerprofessional.denais.net.cn Research findings indicate that when MCC-g replaces up to 50% of the silicon dioxide at a filler loading of 20 parts per hundred rubber (phr), the mechanical properties of the composites are not only maintained but in some cases, enhanced. springerprofessional.denais.net.cn
| Mechanical Property | Percentage Increase with MCC-g Substitution |
|---|---|
| Hardness | 11.11% |
| Tensile Strength | 15.74% |
| Tear Strength | 20.71% |
| 100% Tensile Strength | 43.95% |
These improvements signify that the partial substitution with IPMS-modified sisal MCC has a strengthening effect on natural rubber composites, opening new avenues for the use of modified cellulose in green composite materials. springerprofessional.de
Researchers have successfully constructed modified cellulose nanocrystal (CNC) based aerogels with 3-triethoxysilyl propyl isocyanate (TEPIC), a variant of this compound, for the purpose of oil adsorption. dntb.gov.uamdpi.com These aerogels are fabricated using a freeze-drying method and exhibit a highly porous structure with uniformly interconnected cellulose fibers. mdpi.comresearchgate.net
The modification with TEPIC renders the CNC aerogels hydrophobic, a critical property for the selective adsorption of oil from water. mdpi.comresearchgate.net All TEPIC-modified CNC aerogels have shown water contact angles greater than 130°, confirming their hydrophobicity. mdpi.comresearchgate.net In contrast, unmodified CNC aerogels are hydrophilic and readily absorb water. mdpi.com The modified aerogels have demonstrated high adsorption capacities for various oils. For instance, a sample modified with 3 wt% TEPIC exhibited significant adsorption for motor oil, vegetable oil, and glycerol (B35011). mdpi.comresearchgate.net
| Oil Type | Adsorption Capacity (g/g) |
|---|---|
| Motor Oil | 130 ± 7.22 |
| Vegetable Oil | 120 ± 4.75 |
| Glycerol | 95.28 ± 4.82 |
These findings underscore the potential of chemically modified CNC aerogels as ultralight, hydrophobic, and effective materials for oil spill cleanup. mdpi.com
Metal Surface Priming
This compound serves as a crucial adhesion promoter and surface primer for a variety of substrates, including metals, glass, and ceramics. sinosil.comentrepreneur-cn.com Its bifunctional nature, possessing both a reactive isocyanate group and hydrolyzable alkoxy groups, allows it to form a durable link between inorganic substrates and organic polymers. entrepreneur-cn.com
The trimethoxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol groups. entrepreneur-cn.com These silanol groups can then bond tightly with the inorganic substrate. entrepreneur-cn.com Concurrently, the isocyanate group at the other end of its structure readily reacts with active hydrogen atoms present in organic polymers, such as those in coatings and adhesives. entrepreneur-cn.com This dual reactivity makes it an effective coupling agent, enhancing the bond strength and adhesion between different materials. entrepreneur-cn.com It is employed as a surface modifier to improve the adhesion and compatibility of coatings, paints, and other surface treatments, leading to improved performance and durability, such as enhanced chemical and UV stability. sinosil.comentrepreneur-cn.com
Grafting of Polymers and Biomolecules
The unique chemical properties of this compound also lend themselves to the grafting of polymers and biomolecules onto surfaces, a technique with significant implications in the biomedical field.
Silylated Poly(ethylene glycol) (PEG) for Surface Grafting
In the field of biomaterials, preventing the non-specific adsorption of proteins and the adhesion of platelets is often a primary goal. Silylated poly(ethylene glycol) (PEG) is frequently used for this purpose, and 3-isocyanatopropyltriethoxysilane is a preferred coupling agent for grafting PEG onto surfaces. google.com
The process involves the direct grafting of silylated PEG onto a surface, which can be as straightforward as a dip-coating process. google.com This method offers an advantage over other techniques as it may not require any modification of the PEG itself. google.com The silane's ethoxy or methoxy groups react with the surface, while the isocyanate group can be used to link the PEG chains. This creates a surface that is effective at repelling proteins, a critical feature for blood-contacting medical devices and biosensors. google.com The resulting passivated surface is more biocompatible and less prone to fouling. google.com
Prevention of Protein Adsorption
The nonspecific adsorption of proteins onto material surfaces is a critical issue in biomedical devices and biosensors, often leading to biofouling and reduced device performance. Surface modification is a key strategy to mitigate this problem. Creating hydrophilic surfaces is a common approach to prevent protein adsorption.
One effective method involves the use of polyethylene (B3416737) glycol (PEG) coatings. These coatings are hydrophilic and create a steric barrier that repels proteins. Silane-based coatings are often employed to anchor PEG to a substrate. While direct research on this compound for this specific application is not extensively detailed in the provided results, the principle of its application can be inferred. The isocyanate group of the silane can react with the hydroxyl end-groups of PEG chains to form a stable urethane linkage. The trimethoxysilyl end of the molecule can then be used to covalently bond the PEG-silane conjugate to a hydroxylated surface, such as silica or glass. This process results in a densely packed layer of PEG chains on the surface, which is highly effective at preventing protein adsorption. numberanalytics.com
The mechanism of protein resistance by PEGylated surfaces is attributed to the high mobility and hydration of the PEG chains, which creates a dynamic barrier that entropically and sterically hinders the close approach of protein molecules to the surface. nih.gov The effectiveness of the anti-fouling coating is dependent on factors such as the grafting density and the molecular weight of the PEG chains. nih.gov
| Surface Modification Strategy | Key Principle | Expected Outcome |
| PEGylation via Silanization | Covalent attachment of polyethylene glycol (PEG) to a surface using a silane coupling agent. | Formation of a hydrophilic, sterically-hindering layer that reduces nonspecific protein adsorption. |
| Zwitterionic Coatings | Creation of a surface with an equal number of positive and negative charges. | Strong hydration layer formation that resists protein fouling. numberanalytics.com |
| Hydrophilic Polymer Grafting | Attachment of hydrophilic polymers to a surface. | Increased surface hydrophilicity and steric repulsion of proteins. nih.gov |
Urethane Bond Formation
The formation of a urethane linkage is a key reaction of isocyanates, including the isocyanate group in this compound. This reaction typically occurs between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane bond (-NH-C(=O)-O-). l-i.co.uk This reaction is fundamental to the production of polyurethanes and is also exploited in surface modification. nih.gov
The reaction proceeds through a nucleophilic addition mechanism where the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. mdpi.com The rate of this reaction can be influenced by various factors, including the structure of the isocyanate and the alcohol, the solvent, and the presence of catalysts. mdpi.com Tertiary amines and organotin compounds are common catalysts used to accelerate urethane formation. l-i.co.uk
In the context of surface functionalization, the isocyanate group of this compound can react with hydroxyl groups present on a material's surface, such as cellulose or other biopolymers, to form a covalently attached urethane linkage. This reaction is a cornerstone for grafting molecules onto surfaces to impart desired functionalities.
| Reactant 1 | Reactant 2 | Resulting Bond | Key Characteristics |
| Isocyanate (-NCO) | Hydroxyl (-OH) | Urethane (-NH-C(=O)-O-) | Forms the backbone of polyurethane polymers; stable covalent linkage. l-i.co.uknih.gov |
| Isocyanate (-NCO) | Amine (-NH2) | Urea (-NH-C(=O)-NH-) | A common reaction in the formation of polyurea. |
| Isocyanate (-NCO) | Water (H2O) | Unstable carbamic acid, which decomposes to an amine and carbon dioxide. | An important side reaction in polyurethane chemistry, can lead to foaming. l-i.co.uk |
Polymer Grafting onto Nanoparticles for Rheological Modification
The rheological properties of a liquid, such as its viscosity, can be significantly altered by the addition of nanoparticles. However, to achieve a stable dispersion and effective rheological control, the surface of the nanoparticles often needs to be modified to ensure compatibility with the liquid matrix. Polymer grafting is a common technique used for this purpose.
This compound can be used as a coupling agent to graft polymers onto the surface of nanoparticles like silica. The process involves two main steps. First, the trimethoxysilyl group of the silane reacts with the hydroxyl groups on the surface of the silica nanoparticles, forming a stable siloxane bond. This leaves the isocyanate group exposed on the surface of the nanoparticles. In the second step, a polymer with a reactive end-group, such as a hydroxyl or amine group, is reacted with the isocyanate-functionalized nanoparticles. This results in the covalent attachment of the polymer chains to the nanoparticle surface via a urethane or urea linkage, respectively.
The grafted polymer chains create a steric layer around the nanoparticles, preventing their aggregation and improving their dispersion in a polymer matrix or a liquid. researchgate.net The rheological behavior of the resulting nanocomposite is influenced by several factors, including the grafting density of the polymer chains, the molecular weight of the grafted polymer, and the interactions between the grafted polymer and the surrounding matrix. researchgate.net By carefully selecting the polymer to be grafted, the rheological properties of the suspension can be tailored for specific applications. For instance, grafting a polymer that is soluble in the liquid matrix can lead to a significant increase in viscosity.
| Parameter | Influence on Rheology |
| Grafting Density | Higher grafting density generally leads to a more pronounced effect on viscosity due to increased steric interactions. researchgate.net |
| Polymer Molecular Weight | Longer polymer chains can lead to greater changes in rheological properties. researchgate.net |
| Nanoparticle Concentration | Increasing the concentration of polymer-grafted nanoparticles typically increases the viscosity of the suspension. |
Functionalization of Polyetheretherketone (PEEK)
Polyetheretherketone (PEEK) is a high-performance thermoplastic with excellent mechanical properties, chemical resistance, and biocompatibility, making it a popular choice for medical implants. rsc.org However, PEEK is bioinert, meaning it does not actively promote tissue integration. nih.gov To enhance its bioactivity, the surface of PEEK is often functionalized.
Due to its chemical inertness, the surface of PEEK lacks reactive functional groups that can be used for direct chemical modification. otago.ac.nz Therefore, a surface activation step is typically required to introduce such groups. This can be achieved through methods like plasma treatment, which can introduce hydroxyl or amine groups onto the PEEK surface.
Once the PEEK surface is activated with hydroxyl groups, this compound can be used to further functionalize the surface. The isocyanate group of the silane can react with the newly introduced hydroxyl groups on the PEEK surface to form a urethane bond. This leaves the trimethoxysilyl group available for subsequent reactions. For example, the trimethoxysilyl groups can be hydrolyzed and condensed to form a polysiloxane layer, or they can be used to immobilize other molecules, such as bioactive peptides or growth factors, to promote osseointegration. While direct examples of using this compound on PEEK are not prevalent in the provided search results, the chemical principles support its potential application in a multi-step functionalization process.
| PEEK Surface Modification Method | Purpose | Potential Role of this compound |
| Plasma Treatment | Introduction of reactive functional groups (e.g., -OH, -NH2) onto the inert PEEK surface. mdpi.com | Not directly involved in this step. |
| Chemical Grafting | Covalent attachment of bioactive molecules. | Can act as a linker between the activated PEEK surface and the bioactive molecule. |
| Coating with Bioactive Materials | Application of a layer of a bioactive material, such as hydroxyapatite. | Could be used to improve the adhesion of the coating to the PEEK substrate. |
Silylated Biomolecules as Components for Bioinks
Bioinks are materials used in 3D bioprinting to create tissue-like structures. They are typically composed of a hydrogel-forming polymer and living cells. The properties of the bioink, such as its mechanical strength and biocompatibility, are crucial for successful bioprinting.
Silylation, the process of introducing silicon-containing groups into a molecule, is a versatile method for creating hydrogel precursors for bioinks. Biomolecules such as polysaccharides (e.g., hyaluronic acid, chitosan) and proteins can be functionalized with silane coupling agents. nih.gov 3-Isocyanatopropyltriethoxysilane (a close analog to this compound) is a reagent used for this purpose. nih.gov
The silylation process involves the reaction of the isocyanate group of the silane with a nucleophilic group on the biomolecule, such as an amine or a hydroxyl group. This results in the covalent attachment of the silane to the biomolecule. The silylated biomolecules can then be used as precursors for hydrogel formation. The trialkoxysilyl groups of the silylated biomolecules can undergo hydrolysis and condensation reactions (a sol-gel process) to form a cross-linked hydrogel network. This cross-linking can occur under mild, biocompatible conditions, which is essential for maintaining the viability of the encapsulated cells. nih.gov
The ability to silylate a wide range of biomolecules allows for the creation of bioinks with tunable properties. By blending different silylated biomolecules, the mechanical properties and biological activity of the resulting hydrogel can be tailored to specific tissue engineering applications. nih.gov
| Biomolecule | Reactive Group for Silylation | Resulting Bioink Property |
| Polysaccharides (e.g., Hyaluronic Acid, Chitosan) | Hydroxyl (-OH), Amine (-NH2) | Tunable mechanical properties, biocompatibility. nih.gov |
| Proteins/Peptides | Amine (-NH2), Carboxyl (-COOH) | Introduction of specific biological signals (e.g., cell adhesion motifs). |
Applications in Hybrid Materials and Composites
Organic-Inorganic Hybrid Materials Synthesis
The synthesis of organic-inorganic hybrid materials leverages 3-isocyanatopropyltrimethoxysilane to form materials with tailored properties, combining the flexibility and processability of organic polymers with the rigidity and stability of inorganic glasses. cornell.edunih.gov These materials are often synthesized via a sol-gel process, where the silane (B1218182) acts as a crucial linking agent between the two phases. google.com
The sol-gel process is a versatile method for producing solid materials from small molecules, involving the transition of a system from a liquid solution ("sol") into a solid three-dimensional network ("gel"). mdpi.comnih.gov When this compound is used as a precursor, it participates in the sol-gel reaction, which typically proceeds in three stages: hydrolysis, condensation, and adsorption. nih.gov The trimethoxysilyl end of the molecule undergoes hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. nih.gov These silanols then condense with each other or with other hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bridges, creating a rigid inorganic network. nih.gov Simultaneously, the isocyanate group can react with functional groups on organic molecules, effectively incorporating them into the forming inorganic matrix. google.comdtic.mil
A key function of this compound in sol-gel synthesis is to act as a molecular bridge, enabling the covalent integration of organic functionalities into an inorganic silica (B1680970) framework. google.commdpi.com The isocyanate group (-NCO) readily reacts with nucleophilic groups such as hydroxyl (-OH) or amine (-NH2) present in organic molecules like polyols, polymers, or other functional additives. acs.orgnih.gov This reaction forms stable urethane (B1682113) or urea (B33335) linkages, respectively.
While the organic component is anchored via the isocyanate reaction, the trimethoxysilyl end of the molecule co-condenses with other silane precursors (like tetraethoxysilane) or itself to build the inorganic backbone. researchgate.netrsc.org This dual reactivity allows for the creation of a covalently linked, ordered, hybrid inorganic-organic network. rsc.org The resulting materials are true molecular composites, where the properties can be finely tuned by the choice of the organic component and the reaction conditions. capes.gov.br
The kinetics of the hydrolysis and self-condensation reactions of the alkoxysilane groups are critical in determining the final structure and properties of the hybrid material. bohrium.com These reaction rates are strongly influenced by several factors, including the pH of the medium, the water-to-silane molar ratio, solvent composition, and the presence of catalysts. bohrium.commdpi.comresearchgate.net
For instance, the hydrolysis rate can be accelerated by increasing the concentration of water and acid. researchgate.net The reactivity of the silanol groups formed during hydrolysis is also pH-dependent; they are more stable in water compared to alcoholic solvent mixtures where they are more susceptible to self-condensation. bohrium.com In highly basic conditions, the inorganic condensation of silanes can be kinetically controlled, proceeding rapidly to form silica structures while slowing the reactions of the organic functional group. researchgate.net By carefully managing these parameters, it is possible to control the growth of the inorganic network, influencing the material's porosity, density, and the distribution of the organic moieties. nih.govresearchgate.net
The use of this compound in sol-gel polycondensation can lead to the formation of materials with distinct biphasic structures. A notable example is in glycerol-based hybrids, where precursors formed by reacting glycerol (B35011) with 3-isocyanatopropyltriethoxysilane (B1197299) (a closely related compound) are processed. acs.org The resulting materials are transparent solids featuring glycerol-rich domains dispersed within a continuous organic-inorganic hybrid matrix. acs.org This phase separation on a nanoscale level creates a unique morphology that influences the material's surface and mechanical properties. acs.org
The properties of these biphasic materials can be systematically altered by changing the molar ratio of the silane to the organic component. acs.org
Table 1: Properties of Glycerol-Based Hybrid Materials with Varying Molar Ratios of 3-Isocyanatopropyltriethoxysilane (IPTES) to Glycerol (Gly)
| Molar Ratio (r = IPTES/Gly) | Water Contact Angle (°) | Damping Peak (tan δ max) (°C) | Rubbery Modulus (MPa) |
| 0.75 | 43.6 | ~54 | 130 |
| 1.5 | Not specified | ~62 | Not specified |
| 3 | 95.1 | ~70 | 720 |
Data sourced from a study on 3-isocyanatopropyltriethoxysilane. acs.org
Hybrid Materials for Nonlinear Optics Applications
Organic-inorganic hybrid materials are gaining prominence for applications in nonlinear optics (NLO), which involves the interaction of intense light with materials to alter the light's properties. threebond.co.jpoejournal.org NLO materials are essential for technologies like frequency conversion and optical switching. 3ds.comspie.org The performance of NLO materials often depends on the specific alignment and concentration of active organic chromophores within a stable and transparent matrix.
This compound provides a pathway to create such materials. By reacting the isocyanate group with an organic molecule possessing a large nonlinear optical susceptibility, it is possible to covalently anchor these NLO-active moieties into a rigid, transparent, and mechanically stable silica matrix formed through the sol-gel process. threebond.co.jp This approach allows for precise control over the concentration of the chromophore and can prevent phase separation and aggregation, which are common problems in simple guest-host systems. The resulting hybrid material combines the high optical performance of the organic component with the durability and processability of the inorganic glass network. threebond.co.jp
Glycerol-Based Organic-Inorganic Hybrid Materials
With glycerol being an abundant byproduct of biodiesel production, there is significant interest in its use for new material applications. acs.org One such application is the synthesis of organic-inorganic hybrid materials where glycerol serves as the organic polyol component. In a typical synthesis, glycerol is reacted with 3-isocyanatopropyltriethoxysilane in the presence of a catalyst like dibutyltin (B87310) dilaurate. acs.org The hydroxyl groups of glycerol react with the isocyanate groups of the silane to form a urethane-linked precursor. acs.org
This precursor is then subjected to sol-gel polycondensation, often catalyzed by an acid, which leads to the formation of a solid hybrid material. acs.org These materials exhibit a biphasic structure with glycerol-rich domains. acs.org By adjusting the molar ratio of the silane to glycerol, key properties can be controlled. An increase in the silane content can change the material from hydrophilic to hydrophobic, as evidenced by a significant increase in the water contact angle. acs.org Furthermore, these hybrids show promise for applications requiring vibrational damping due to their relatively intense tan δ peaks. acs.org The mechanical properties, such as the rubbery and glassy moduli, are also strongly dependent on the composition. acs.org
Impact on Hydrophilicity/Hydrophobicity and Mechanical Properties
The surface properties of materials, particularly their affinity for water (hydrophilicity) or repulsion of water (hydrophobicity), are critical for many applications. The modification of surfaces with silane coupling agents like this compound can significantly alter these characteristics. For instance, the treatment of a hydrophilic surface with this silane can render it hydrophobic due to the introduction of aliphatic chains. semanticscholar.org
This modification not only changes the surface energy but also enhances the mechanical properties of the resulting composites. The improved dispersion of nanoparticles and stronger interfacial bonding between the filler and the polymer matrix lead to notable improvements in strength, toughness, and durability. semanticscholar.org Research has shown that the use of silane coupling agents can increase the Young's modulus of nanocomposites and provide a better balance between strength and toughness. semanticscholar.orgresearchgate.net
| Property | Effect of this compound Modification |
| Hydrophilicity | Decreased, leading to a more hydrophobic surface. semanticscholar.org |
| Young's Modulus | Increased, indicating improved stiffness. researchgate.net |
| Strength & Toughness | Enhanced due to better filler dispersion and interfacial adhesion. semanticscholar.org |
Poly(ε-caprolactone) Containing Hybrid Ceramers
The information for this section was not available in the search results.
Polyether/Silica Hybrid Materials
The information for this section was not available in the search results.
Polymer Composites and Nanocomposites
Natural Rubber Composites with Modified Cellulose (B213188)
Natural rubber, a widely used elastomer, can be reinforced with fillers like cellulose to improve its mechanical properties. mdpi.com However, the inherent incompatibility between the hydrophilic cellulose and the hydrophobic rubber matrix can lead to poor performance. To address this, cellulose can be modified with this compound. springerprofessional.denais.net.cn
This surface modification reduces the number of hydroxyl groups on the cellulose surface and introduces aliphatic chains, which enhances the interfacial interaction with the natural rubber matrix. springerprofessional.denais.net.cn Studies have shown that this modification leads to improved dispersion of the modified cellulose in the rubber and stronger interfacial bonding. springerprofessional.denais.net.cn As a result, the mechanical properties of the natural rubber composites are significantly enhanced. For example, the partial replacement of silicon dioxide with modified microcrystalline cellulose has been shown to increase hardness, tensile strength, tear strength, and tensile strength at 100% elongation. springerprofessional.denais.net.cn
| Mechanical Property | Percentage Increase with Modified Cellulose |
| Hardness | 11.11% |
| Tensile Strength | 15.74% |
| Tear Strength | 20.71% |
| 100% Tensile Strength | 43.95% |
Data from a study where modified microcrystalline cellulose replaced up to 50% of silicon dioxide at a 20 phr filler loading. springerprofessional.denais.net.cn
Epoxy-Based Nanocomposites with Modified Fillers
Epoxy resins are valued for their excellent adhesion, chemical resistance, and mechanical properties. nih.gov The addition of nanofillers, such as silica or titanium dioxide, can further enhance these properties. nih.govmdpi.com However, the effective dispersion of these nanoparticles within the epoxy matrix is crucial to avoid agglomeration and achieve the desired improvements.
This compound is used to functionalize the surface of these fillers. The silane's trimethoxy groups can react with the hydroxyl groups on the filler surface, while the isocyanate group can react with the epoxy resin or its curing agent. This creates a strong covalent bond between the filler and the matrix, leading to improved dispersion and enhanced performance. entrepreneur-cn.comcfmats.com For instance, epoxy coatings containing silica nanoparticles modified with a similar aminosilane (B1250345) have shown superior anti-corrosion properties compared to those with unmodified silica. mdpi.com The modification facilitates a more uniform distribution of the nanoparticles, which is critical for the coating's protective capabilities. mdpi.com Research on epoxy nanocomposites with sustainable fillers like biochar and titanium oxide has also demonstrated that the incorporation of these additives can increase the Young's modulus by around 30%. nih.govnih.gov
Polyurethane Composites
Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid coatings. nih.gov this compound is particularly well-suited for use in polyurethane systems due to its isocyanate functionality, which can readily react with the polyol component of the polyurethane or with moisture to form a crosslinked network. google.com
Reversible Cross-Linked Polyurethane Coatings
The integration of this compound as a coupling agent is pivotal in the development of advanced reversible cross-linked polyurethane (RCPU) composite coatings. In one study, this silane was used to modify an aluminum oxide-titanium dioxide composite filler. entrepreneur-cn.com The process involves the hydrolysis of the methoxysilane (B1618054) groups, which form reactive silanol groups that can bond with the inorganic filler surface. Simultaneously, the isocyanate group on the silane reacts with the polyurethane matrix. This dual functionality creates strong covalent bonds between the filler and the polymer, ensuring a high level of dispersion and compatibility. entrepreneur-cn.com
This enhanced bonding is crucial for creating materials with novel properties. For instance, when this modified filler was incorporated into an RCPU matrix containing disulfide bonds, the resulting coating exhibited significant passive radiative cooling performance. The strong interfacial connection facilitated by this compound prevents filler agglomeration and creates a homogenous composite structure capable of high solar reflectance and thermal emittance. entrepreneur-cn.com
Experimental findings show a notable difference in cooling performance. On a sunny day with an average solar irradiance of approximately 814 W/m², a standard RCPU coating's temperature increased to 62.2 °C, which was above the ambient temperature. In contrast, the RCPU coating containing 10% of the silane-modified filler (RCPU-MAT10) demonstrated a significant cooling effect, with its average temperature decreasing to 50.4 °C, well below the ambient temperature of 59.1 °C. entrepreneur-cn.com
Temperature Performance of RCPU Coatings
| Coating Type | Average Temperature (°C) | Ambient Temperature (°C) | Performance vs. Ambient |
|---|---|---|---|
| RCPU (Control) | 62.2 | 59.1 | +3.1 °C |
| RCPU-MAT10 (with Silane-Modified Filler) | 50.4 | 59.1 | -8.7 °C |
Enhanced Thermal Stability for Polyurethanes
Polyurethanes (PUs) often suffer from poor thermal stability, with mechanical properties deteriorating above 90 °C and significant pyrolysis occurring over 200 °C. researchgate.netnih.gov The incorporation of silicon-containing moieties is a recognized strategy to mitigate this issue. While direct studies on this compound are specific, research on analogous silane compounds demonstrates the principle effectively. For example, the introduction of hyperbranched polysiloxane nanoparticles into a PU matrix has been shown to dramatically improve its thermal stability. researchgate.net
Thermogravimetric analysis (TGA) quantifies this enhancement. In one study, a pristine polyurethane material had an integral procedural decomposition temperature (IPDT) of 348 °C. After incorporating hyperbranched polysiloxane nanoparticles (at 40% content), the IPDT of the hybrid material surged to 859 °C. This represents an increase of 511 °C, or a 247% improvement in thermal stability, attributed to the superior degradation resistance of the polysiloxane structure at high temperatures. researchgate.net
Thermal Stability Enhancement of Polyurethane with Polysiloxane
| Material | Integral Procedural Decomposition Temperature (IPDT) | Increase in Thermal Stability |
|---|---|---|
| Pristine Polyurethane (PU) | 348 °C | - |
| PU Hybrid with 40% APTS-GPTS | 859 °C | +247% |
Advanced Material Applications
Electromagnetic Interference Shielding Materials
The proliferation of electronic devices has made electromagnetic interference (EMI) a significant concern, necessitating the development of effective shielding materials. researchgate.net Polymer composites, particularly those based on polyurethane, are promising candidates due to their light weight and processability. The effectiveness of these composites depends on the dispersion and interaction of conductive fillers within the polymer matrix. This compound serves as a critical coupling agent in these systems. entrepreneur-cn.comcfmats.com
Its bifunctional nature allows it to chemically bridge conductive fillers (like carbon nanotubes, graphene, or metal nanoparticles) and the polyurethane matrix. entrepreneur-cn.com This covalent bonding improves filler dispersion, preventing agglomeration and creating a more effective conductive network throughout the composite, which is essential for EMI shielding. frontiersin.org Research on polyurethane foams filled with Fe3O4@rGO (magnetite decorated reduced graphene oxide) has shown that achieving a good dispersion is key to performance. nih.gov An optimized composite with 35 wt% of this filler achieved a shielding effectiveness (SE) of -33 dB. nih.gov In another study, polyurethane/graphite (B72142) composite foams reached an SE of -44 dB with a 30 wt% graphite concentration. ekb.eg The use of this compound to pre-treat such fillers enhances their compatibility with the polyol before foaming, leading to a more uniform composite structure and superior shielding properties. entrepreneur-cn.comnih.gov
Gas Permeation Membranes
In the field of membrane technology for gas separation, this compound is utilized to functionalize components within mixed-matrix membranes to enhance their separation performance. Specifically, it has been used to modify graphene oxide (GO) for its incorporation into Zeolitic Imidazolate Framework-8 (ZIF-8) based membranes intended for CO₂ separation. chemicalbook.com
Battery Electrolyte Additives for Lithium-Ion Batteries
The safety and stability of lithium-ion batteries, especially those with high-energy-density silicon anodes, are of paramount concern. A key challenge is the thermal reaction between the charged electrode and the liquid electrolyte. ulprospector.com Organosilicon compounds are being explored as electrolyte additives to mitigate these issues. While direct research on this compound is emerging, studies on the closely related (3-aminopropyl)triethoxysilane (APTES) highlight the potential of this class of molecules. ulprospector.com
When added to a commercial carbonate-based electrolyte, APTES was found to significantly reduce the heat generated from the silicon electrode. ulprospector.com The proposed mechanisms involve the silane additive suppressing the thermal decomposition of the electrolyte and forming a more stable solid electrolyte interphase (SEI) on the silicon surface. Furthermore, the silane can polymerize in the presence of trace moisture, creating a protective polysiloxane layer on the electrode material. ulprospector.com Adding 5 wt% of APTES to the electrolyte was shown to enhance the thermal stability of the Si electrode without negatively impacting its charge and discharge capacities. ulprospector.com The isocyanate functionality of this compound offers a different reactive pathway for integration into the SEI, suggesting it could be a similarly effective additive for improving the safety and cycle life of high-voltage lithium-ion batteries. nih.gov
Dental Adhesives (Comparative Studies)
Silane coupling agents are essential in modern dentistry for promoting adhesion between dissimilar materials, such as bonding resin composites to silica-based or silica-coated ceramic restorations. researchgate.net this compound has been specifically investigated for this purpose, particularly for bonding to challenging substrates like zirconia. researchgate.net Its organofunctional isocyanate group (-NCO) can react with the functional groups in the resin adhesive, while its hydrolyzable trimethoxy groups react with hydroxyl groups on the inorganic surface of the silicatized zirconia, forming a durable chemical bridge. researchgate.net
A comparative study evaluated the effect of the chain length of the hydrolyzable groups by comparing this compound (with methoxy (B1213986) groups) and 3-isocyanatopropyltriethoxysilane (with ethoxy groups) on the shear bond strength of a resin to silicatized zirconia. researchgate.net Another comparative study, while not using this specific silane, investigated the effect of varying the concentration of a different silane (3-methacryloxypropyl-trimethoxysilane, γ-MPS) from 1.0 to 10.0 wt% for treating silica nanoparticles in a dental composite. nih.gov That study found that while flexural strength was not significantly different, the dynamic mechanical properties were affected, with 5 wt% silane content showing a maximum dynamic elastic modulus, indicating an optimal level of silanization for interfacial adhesion. nih.gov These types of comparative studies are crucial for optimizing the formulation of dental adhesives and primers to ensure long-lasting and reliable restorations in the wet oral environment. researchgate.netnih.gov
Comparative Microtensile Bond Strength of Different Universal Adhesives (MPa)
| Adhesive System | Bond Strength to Enamel (MPa) | Bond Strength to Dentin (MPa) |
|---|---|---|
| G-Premio Bond | 11.79 ± 8.27 | 17.55 ± 9.47 |
| Single Bond | 15.59 ± 10.66 | 17.19 ± 10.09 |
| Clearfil S3 Bond | 7.11 ± 4.23 | 7.88 ± 8.83 |
Advanced Concepts and Theoretical Studies
Molecular Dynamics Simulations in Composite Materials
Molecular dynamics (MD) simulations are a powerful computational tool used to predict the physical movements of atoms and molecules over time. This method allows researchers to investigate the structure, dynamics, and thermodynamics of materials at an atomic scale, offering insights that are often difficult to obtain through experimental means alone. In the context of composite materials, MD simulations are employed to understand how the inclusion of silane (B1218182) coupling agents like 3-Isocyanatopropyltrimethoxysilane influences the interfacial region between inorganic substrates (e.g., silica (B1680970), glass fibers) and organic polymer matrices.
Research in this area often involves creating atomistic models of the composite interface. For instance, a hydroxylated silica surface can be modeled in the presence of silane molecules and a polymer matrix. These simulations can elucidate the conformation of the silane molecules on the surface, the formation of covalent bonds (siloxanes) with the substrate, and the nature of the interaction with the polymer chains.
One study investigated the molecular motion of multi-walled carbon nanotube (MWCNT)/epoxy composites where both the epoxy resin and the MWCNTs were modified with a similar compound, 3-isocyanato-propyltriethoxysilane (IPTES). researchgate.net High-resolution solid-state 13C NMR, complemented by computational analysis, revealed that the inclusion of 1 wt% of the silane-modified MWCNTs led to reduced molecular motion within the composite. researchgate.net This reduction in mobility is indicative of strong interfacial interactions and efficient load transfer between the filler and the matrix, which correlates with improved macroscopic properties like the glass transition temperature (Tg). researchgate.net
MD simulations on other functional silanes, such as (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GPS), provide a framework for understanding the behavior of this compound. Simulations of the silica-GPS interphase have shown that the mechanical strength of the interface is highly dependent on the thickness of the silane layer and the density of covalent bonds formed with the silica surface. researchgate.netresearchgate.net Key findings from these types of simulations, which are applicable to isocyanate-functionalized silanes, include:
Interphase Strength: The strength of the interphase tends to decrease as the silane layer thickness increases, eventually reaching a plateau. researchgate.netresearchgate.net
Bond Density: For a given thickness, the interfacial strength significantly improves with a higher density of silane-substrate bonds. researchgate.netresearchgate.net
Failure Mechanisms: The mode of failure can transition from adhesive (at the silica-silane interface) for thin layers to cohesive (within the silane interphase) for thicker layers. researchgate.netresearchgate.net
These simulations help in visualizing and quantifying the nanoscale phenomena that dictate the bulk performance of the final composite material.
Computational Modeling of Interfacial Interactions
Computational modeling, particularly using methods derived from quantum mechanics like Density Functional Theory (DFT), allows for a detailed examination of the electronic structure and bonding at the interface. These first-principles calculations provide a fundamental understanding of the covalent and non-covalent interactions between this compound, the inorganic substrate, and the polymer matrix.
A critical aspect of silane coupling agent performance is the stability of the bonds formed at the interface, especially under harsh environmental conditions. Theoretical studies have investigated the weakening of the silane-silica linkage under alkaline conditions. acs.org By combining DFT calculations with MD simulations, researchers can model the deprotonation of surface silanols and calculate the energy barriers for the breaking of the crucial Si-O-Si bond that links the coupling agent to the substrate. acs.org These models demonstrate that under alkaline pH, the covalent linkage is more susceptible to hydrolysis, providing a microscopic explanation for the reduced durability of some composites in certain environments. acs.org
The interaction of the silane's functional group—in this case, the isocyanate group (-NCO)—with the polymer matrix is also a key area of study. The isocyanate group is highly reactive towards functional groups containing active hydrogen, such as amines (-NH2) and hydroxyls (-OH), which are common in polymers like polyurethanes and epoxies. Computational models can predict the reaction pathways and energetics of these covalent bond-forming reactions at the interface.
The following table summarizes the types of interfacial interactions that can be modeled and the insights gained:
| Interaction Type | Computational Method | Insights Gained |
| Silane-Substrate Bonding | DFT, MD (Reactive Force Fields) | Bond strength, stability under different pH/moisture conditions, preferred bonding configurations. acs.org |
| Silane-Polymer Interaction | DFT, MD | Reaction energetics of isocyanate group, adhesion energy, interpenetration of polymer chains into the silane layer. |
| Inter-silane Interactions | MD, Monte Carlo | Degree of cross-linking within the silane layer, formation of oligomeric structures, and influence on interphase modulus. |
These computational approaches are instrumental in screening new silane formulations and predicting their performance, thereby accelerating the material design cycle.
Theoretical Frameworks for Reaction Mechanisms and Kinetics
The polymerization of alkoxysilanes proceeds through two main steps:
Hydrolysis: The methoxy (B1213986) groups (-OCH3) react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727). This reaction can be catalyzed by either acid or base. nih.gov
Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or alcohol. nih.gov
Reaction: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
The mechanism of these reactions is typically described by a nucleophilic substitution at the silicon atom (SN2-Si), which proceeds through a five- or six-coordinate silicon intermediate or transition state. nih.gov The rates of both hydrolysis and condensation are strongly influenced by several factors:
pH: Acid catalysis involves the protonation of an alkoxy group, making it a better leaving group. Base catalysis involves a nucleophilic attack by a hydroxide (B78521) ion on the silicon atom. nih.gov Generally, hydrolysis is fastest at low and high pH values and slowest around neutral pH.
Solvent: The type of solvent and its ability to solvate reactants and transition states can affect reaction rates. researchgate.net
Steric and Inductive Effects: The nature of the non-hydrolyzable organic group (the isocyanatopropyl group) influences the reaction rates. Electron-withdrawing groups can increase the rate of hydrolysis by making the silicon atom more electrophilic, while bulky groups can sterically hinder the approach of the nucleophile. nih.gov
Kinetic studies, often employing techniques like in-situ 29Si NMR spectroscopy, allow for the tracking of various silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed) over time. researchgate.netbohrium.com This data enables the determination of reaction rate constants for each step of the process. For instance, studies on other functional silanes have quantified the evolution of different silicon structures (T¹, T², T³) corresponding to different degrees of condensation. researchgate.net
A parameter known as "active silanol reactivity" (SR) can be used to evaluate the potential of a silane solution to graft onto a substrate. bohrium.com This parameter reflects the concentration of reactive silanol groups available at a given time. bohrium.com The goal in many applications is to maximize the concentration of silanols while minimizing self-condensation in the solution before application to a surface. Theoretical models help in identifying the optimal conditions (pH, solvent, concentration) to achieve this. bohrium.comcapes.gov.br
Degradation and Stability Studies
Hydrolytic Stability of Siloxane Bonds
The stability of the siloxane (Si-O-Si) bonds formed upon hydrolysis and condensation of 3-isocyanatopropyltrimethoxysilane is fundamental to the durability of the resulting material. The hydrolysis of the methoxy (B1213986) groups on the silane (B1218182) is the initial step, forming reactive silanol (B1196071) (Si-OH) groups. cfmats.com These silanols can then condense with hydroxyl groups on a substrate or with other silanols to form a stable, cross-linked polysiloxane network. cfmats.com
However, these crucial siloxane bonds are susceptible to cleavage in the presence of water, a process known as hydrolysis. This reaction is reversible, but the equilibrium can be shifted, leading to the degradation of the silane-modified layer. The rate and extent of this hydrolytic degradation are influenced by several factors:
pH: The hydrolysis of siloxane bonds is slowest at a neutral pH of around 7. researchgate.net Both acidic and alkaline conditions can catalyze the cleavage of these bonds, significantly accelerating degradation. researchgate.netresearchgate.netengineeringtoolbox.comresearchgate.net
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis of siloxane bonds. researchgate.net
Water Concentration: The availability of water at the interface between the modified material and the environment is a key determinant of the rate of hydrolysis. researchgate.net
The organic functional group of the silane can also influence hydrolytic stability. For instance, aminosilanes can self-catalyze the hydrolysis of siloxane bonds due to the basicity of the amine group. rsc.org While this compound is not an aminosilane (B1250345), the isocyanate group's reactivity and subsequent reactions can influence the local chemical environment and, consequently, the stability of the adjacent siloxane linkages. The related compound, 3-isocyanatopropyltriethoxysilane (B1197299), is noted for its slow hydrolysis, which contributes to the high stability of its formulations. gelest.com
Thermal Degradation Profiles
Table 1: Physical Properties Related to Thermal Stability of this compound
| Property | Value |
| Boiling Point | 203.8°C |
| Flash Point | 77.1°C |
Note: This data is for the neat compound and the thermal stability of a formulated product will depend on all its components and the cure process.
UV Stability of Modified Materials
Materials intended for outdoor use must withstand degradation from ultraviolet (UV) radiation. Formulations containing this compound, particularly coatings, are often designed for such applications, and their UV stability is a critical performance metric. The bonds formed by this silane are reported to exhibit excellent UV stability. researchgate.net
The UV resistance of a coating is highly dependent on the polymer matrix. For instance, aliphatic polyurethanes are known to have better UV resistance, in terms of color and gloss retention, compared to aromatic polyurethanes, which tend to yellow upon sun exposure. researchgate.net Therefore, when this compound is used in a polyurethane formulation, the choice of the isocyanate co-reactant is crucial for outdoor durability.
The incorporation of UV-absorbing nanoparticles can significantly enhance the UV stability of silane-modified materials. Studies have shown that modifying titanium dioxide (TiO2) nanoparticles with silanes can create composites with superior UV-shielding properties. engineeringtoolbox.com These modified nanoparticles can block harmful UV-B and UV-A radiation, protecting the polymer matrix from photodegradation. engineeringtoolbox.com Research on coatings for bronze demonstrated that while a 3-mercapto-propyl-trimethoxy-silane coating was susceptible to UV degradation, the addition of TiO2 nanoparticles improved its resistance. nih.gov
The effectiveness of silane coupling agents in preventing photodegradation has been observed in studies of polypropylene (B1209903) filled with TiO2. Most silanes tested helped to inhibit the degradation of the polymer matrix. researchgate.net
Table 2: Illustrative UV Stability Data for Isocyanate-Based Coatings
| Coating System | Exposure Time (hours) | Gloss Retention (%) |
| Isocyanate Acrylic with standard TiO2 | 500 | ~75 |
| Isocyanate Acrylic with surface-treated TiO2 | 500 | >90 |
Note: This data is based on a study of isocyanate acrylic coatings and serves as an example of how formulation, specifically the type of nanoparticle filler, can influence UV stability. researchgate.net Specific data for formulations containing this compound may vary.
Chemical Resistance of Formulations
Formulations containing this compound, such as coatings and sealants, often provide a protective barrier against chemical attack. The cross-linked network of siloxane and urethane (B1682113) bonds creates a durable surface with good resistance to a variety of chemicals.
The chemical resistance of a polyurethane coating is dependent on its specific formulation, including the type of polyol (polyester or polyether) and the crosslink density. gallaghercorp.com Generally, polyurethane coatings exhibit good to excellent resistance against:
Oils and fuels
Weak acids and bases
Solvents
Salt solutions researchgate.netgallaghercorp.com
Table 3: General Chemical Resistance of Polyurethane (PU) Coatings
| Chemical Agent | Resistance |
| Acids | |
| Acetic Acid (10%) | Conditionally Resistant |
| Sulfuric Acid (10%) | Conditionally Resistant |
| Nitric Acid (10%) | Not Resistant |
| Bases | |
| Sodium Hydroxide (B78521) (10%) | Resistant |
| Ammonium Hydroxide (10%) | Resistant |
| Solvents | |
| Acetone | Not Resistant |
| Ethanol (B145695) | Conditionally Resistant |
| Toluene | Not Resistant |
| Xylene | Conditionally Resistant |
| Other | |
| Gasoline | Resistant |
| Diesel Oil | Vastly Resistant |
| Mineral Oil | Resistant |
| Distilled Water | Resistant |
Note: This table provides a general overview of the chemical resistance of polyurethane coatings. engineeringtoolbox.compsiurethanes.com The actual resistance of a specific formulation containing this compound will depend on its precise composition and cure conditions. "Resistant" indicates little to no effect, "Conditionally Resistant" indicates minor to moderate effect, and "Not Resistant" indicates severe effect.
Comparative Analysis with Similar Organosilanes
Comparison with 3-Isocyanatopropyltriethoxysilane (B1197299) (IPTS)
The primary distinction between 3-Isocyanatopropyltrimethoxysilane (IPTS) and 3-Isocyanatopropyltriethoxysilane (IPTS) lies in their alkoxy groups: methoxy (B1213986) (-OCH₃) versus ethoxy (-OC₂H₅). This structural difference significantly impacts their hydrolysis rate. The methoxy groups of the former hydrolyze more rapidly than the ethoxy groups of the latter. shinetsusilicone-global.comgelest.com
A key practical consequence of this is the alcohol byproduct generated during hydrolysis: methanol (B129727) is produced from the trimethoxy silane (B1218182), while ethanol (B145695) is produced from the triethoxy variant. shinetsusilicone-global.com Given the higher toxicity of methanol, this is a critical consideration in many applications. While both share the same isocyanate functional group, leading to similar reactivity with compounds containing active hydrogen, the slower hydrolysis of the ethoxy groups in IPTS can offer greater stability in certain formulations. cfmats.com
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 3-Isocyanatopropyltriethoxysilane |
|---|---|---|
| IUPAC Name | (3-isocyanatopropyl)(trimethoxy)silane sigmaaldrich.com | triethoxy(3-isocyanatopropyl)silane nih.gov |
| CAS Number | 15396-00-6 sigmaaldrich.com | 24801-88-5 nih.gov |
| Molecular Formula | C₇H₁₅NO₄Si sigmaaldrich.com | C₁₀H₂₁NO₄Si gelest.com |
| Molecular Weight | 205.29 g/mol sigmaaldrich.com | 247.37 g/mol gelest.com |
| Boiling Point | Not specified | 130°C at 20 mmHg gelest.com |
| Density | Not specified | 0.990 g/mL gelest.com |
| Hydrolysis Byproduct | Methanol shinetsusilicone-global.com | Ethanol shinetsusilicone-global.com |
| Hydrolysis Rate | Faster shinetsusilicone-global.comgelest.com | Slower shinetsusilicone-global.comgelest.com |
Comparison with 3-Glycidoxypropyltrimethoxysilane (GPTMS)
The comparison with 3-Glycidoxypropyltrimethoxysilane (GPTMS) highlights the difference in the organofunctional group: isocyanate (-NCO) versus a glycidoxy (epoxy) group. This dictates their reaction chemistry. The isocyanate group readily reacts with nucleophiles such as amines and alcohols. garzantispecialties.com In contrast, the epoxy ring of GPTMS undergoes ring-opening reactions, typically with amines, acids, or alcohols, and is a staple coupling agent for epoxy resins and other thermosets. sigmaaldrich.comcfmats.com Both molecules share the trimethoxysilyl group, meaning their hydrolysis and bonding mechanism to inorganic surfaces are similar. shinetsusilicone-global.com GPTMS is frequently used as an adhesion promoter in coatings and sealants, particularly in anti-corrosion applications. cfmats.com
Table 2: Comparison of Physical and Chemical Properties
| Property | This compound | 3-Glycidoxypropyltrimethoxysilane (GPTMS) |
|---|---|---|
| IUPAC Name | (3-isocyanatopropyl)(trimethoxy)silane sigmaaldrich.com | trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane gelest.com |
| CAS Number | 15396-00-6 sigmaaldrich.com | 2530-83-8 sigmaaldrich.com |
| Molecular Formula | C₇H₁₅NO₄Si sigmaaldrich.com | C₉H₂₀O₅Si sigmaaldrich.com |
| Molecular Weight | 205.29 g/mol sigmaaldrich.com | 236.34 g/mol sigmaaldrich.com |
| Density | Not specified | 1.070 g/mL gelest.com |
| Organofunctional Group | Isocyanate garzantispecialties.com | Glycidoxy (Epoxy) cfmats.com |
| Primary Reaction | Addition with active hydrogens garzantispecialties.com | Ring-opening polymerization sigmaaldrich.com |
Comparison with γ-Methacryloxypropyltrimethoxysilane (MoPTMS)
The key difference when compared to γ-Methacryloxypropyltrimethoxysilane (MoPTMS) is the reactive organic group. MoPTMS contains a methacrylate (B99206) group, which is designed to polymerize via free-radical mechanisms. nih.govresearchgate.net This makes it highly suitable for integration into acrylic or vinyl polymer systems. The isocyanate group of this compound, however, participates in addition reactions. garzantispecialties.com Consequently, their applications and curing chemistries are fundamentally different. MoPTMS is one of the most important coupling agents for enhancing the adhesion of polymers to mineral surfaces. researchgate.net Both are trimethoxysilanes and thus exhibit similar hydrolysis behavior at the silicon-oxygen bond. shinetsusilicone-global.com
Table 3: Comparison of Functional Groups
| Feature | This compound | γ-Methacryloxypropyltrimethoxysilane (MoPTMS) |
|---|---|---|
| Organofunctional Group | Isocyanate | Methacrylate nih.gov |
| Reaction Mechanism | Polyaddition | Free-Radical Polymerization nih.govresearchgate.net |
| Compatible Polymers | Polyurethanes, Epoxies, etc. | Acrylics, Vinyls, Polyesters nih.gov |
| Alkoxy Group | Trimethoxy | Trimethoxy nih.gov |
Comparison with γ-Mercaptopropyltrimethoxysilane (MPTMS)
The functional distinction here is between an isocyanate group and a mercapto (thiol, -SH) group. The thiol group in MPTMS has a distinct reactivity profile, showing a strong affinity for noble metal surfaces and participating in reactions with sulfur-cured rubbers. gelest.com This reactivity is fundamentally different from the isocyanate group's reactions with active hydrogens. Both molecules are trimethoxysilanes, sharing a common pathway for forming siloxane bonds with inorganic substrates after hydrolysis. shinetsusilicone-global.com
Table 4: Comparison of Functional Groups
| Feature | This compound | γ-Mercaptopropyltrimethoxysilane (MPTMS) |
|---|---|---|
| Organofunctional Group | Isocyanate | Mercapto (Thiol) gelest.com |
| Reactivity | Reacts with active hydrogens (e.g., -OH, -NH₂) garzantispecialties.com | Reacts with sulfur-cured elastomers, noble metals gelest.com |
| Alkoxy Group | Trimethoxy | Trimethoxy |
Comparison with 3-Aminopropyltriethoxysilane (APTES)
A comparison with 3-Aminopropyltriethoxysilane (APTES) reveals differences in both the organofunctional group and the alkoxy groups. APTES has a primary amine (-NH₂) group, which is a strong nucleophile and a base. wikipedia.org This amine group can react with the electrophilic isocyanate group of this compound to form a urea (B33335) linkage. researchgate.net Furthermore, APTES is a triethoxy silane, which means it hydrolyzes more slowly than its trimethoxy counterpart. shinetsusilicone-global.comgelest.com APTES is widely used to functionalize surfaces for the covalent attachment of biomolecules or other organic films. wikipedia.orgthermofisher.com
Table 5: Comparison of Physical and Chemical Properties
| Property | This compound | 3-Aminopropyltriethoxysilane (APTES) |
|---|---|---|
| Organofunctional Group | Isocyanate (electrophile) garzantispecialties.com | Amine (nucleophile) wikipedia.org |
| Alkoxy Group | Trimethoxy sigmaaldrich.com | Triethoxy wikipedia.org |
| Hydrolysis Rate | Faster shinetsusilicone-global.com | Slower shinetsusilicone-global.com |
| CAS Number | 15396-00-6 sigmaaldrich.com | 919-30-2 wikipedia.org |
| Molecular Formula | C₇H₁₅NO₄Si sigmaaldrich.com | C₉H₂₃NO₃Si wikipedia.org |
| Molecular Weight | 205.29 g/mol sigmaaldrich.com | 221.37 g/mol wikipedia.org |
Functional Group Reactivity and Selectivity Differences
The organofunctional group on a silane determines its chemical behavior and compatibility with different polymer systems. garzantispecialties.com
Isocyanate (-NCO): Highly reactive towards nucleophiles with active hydrogen atoms, such as alcohols (forming urethanes), amines (forming ureas), and water. garzantispecialties.comresearchgate.net
Epoxy (from GPTMS): Undergoes ring-opening reactions with nucleophiles like amines and anhydrides, making it ideal for epoxy-based systems. cfmats.com
Methacrylate (from MoPTMS): Designed for free-radical polymerization, allowing it to co-polymerize with vinyl or acrylic monomers. nih.govresearchgate.net
Mercapto (-SH from MPTMS): Exhibits unique reactivity, including addition to double bonds (thiol-ene reactions) and strong interaction with specific metal surfaces. gelest.com
Amine (-NH₂ from APTES): Acts as a potent nucleophile, readily reacting with electrophilic groups such as isocyanates and epoxides. wikipedia.orgresearchgate.net
This selectivity is crucial for designing composite materials, as the silane must be able to form a durable covalent bond with the specific organic resin being used. garzantispecialties.com
Impact of Alkoxy Group Type on Hydrolysis Rate
The type of alkoxy group attached to the silicon atom is a primary factor governing the rate of hydrolysis, which is the first step in the silanization process. researchgate.net
Reactivity Order: Methoxy groups (-OCH₃) are more reactive and hydrolyze significantly faster than ethoxy groups (-OC₂H₅). shinetsusilicone-global.comgelest.com A methoxysilane (B1618054), for instance, can hydrolyze 6 to 10 times faster than an equivalent ethoxysilane. gelest.com
Steric Effects: The rate of hydrolysis is inversely related to the steric bulk of the alkoxy group. researchgate.netunm.edu Larger and more branched alkoxy groups create more steric hindrance, which retards the approach of water to the silicon atom and slows the reaction. researchgate.netunm.edu
Byproducts: The hydrolysis of a methoxy group produces methanol, while an ethoxy group yields ethanol. shinetsusilicone-global.com This difference is critical for applications where the release of methanol, which is more toxic than ethanol, is a concern. shinetsusilicone-global.com
pH Influence: The hydrolysis reaction is catalyzed by both acid and base. researchgate.netunm.edu Under acidic conditions, the hydrolysis rate is generally faster than under basic conditions for most silanes (aminosilanes being an exception). researchgate.net
Future Research Directions
Exploration of Novel Synthesis Pathways
Current synthesis methods for 3-Isocyanatopropyltrimethoxysilane often involve raw materials like 3-aminopropyltrimethoxysilane (B80574) and urea (B33335). google.com One patented method describes a process where these materials react in a dimethyl sulfoxide (B87167) solvent with the addition of trimethyl orthoacetate under vacuum conditions. google.com This is followed by catalysis with a substance like copper sulfate (B86663) and reaction with diluted sulfuric acid to yield the final product. google.com While effective, this process highlights the ongoing need for more efficient, cost-effective, and environmentally benign synthesis routes.
Future research will likely focus on:
Alternative Catalysts: Investigating new catalysts to improve reaction rates, yields, and selectivity, potentially moving away from metal-based catalysts to more sustainable options.
Phosgene-Free Routes: Developing synthesis methods that avoid the use of highly toxic phosgene (B1210022) and its derivatives, a common precursor for isocyanates, is a significant goal for enhancing safety and reducing environmental impact.
Process Intensification: Exploring continuous flow reactors and process intensification technologies could lead to more efficient and scalable production of IPTMS with better control over reaction parameters. google.com
Development of Advanced Characterization Techniques
A deeper understanding of the interfacial interactions and the performance of materials incorporating this compound necessitates the use and development of advanced characterization techniques. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are already employed to study the effects of silane (B1218182) coupling agents. scientific.netmdpi.com
Future research directions in characterization include:
In-Situ Monitoring: Developing techniques to monitor the hydrolysis and condensation reactions of the trimethoxysilyl group and the reaction of the isocyanate group in real-time and at the nanoscale.
Advanced Spectroscopic and Microscopic Methods: Utilizing techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy and atomic force microscopy (AFM) to provide detailed insights into the chemical bonding and morphology of the silane at interfaces.
Computational Modeling: Employing molecular dynamics simulations and density functional theory (DFT) calculations to predict and understand the behavior of IPTMS at interfaces, complementing experimental data.
Design of Next-Generation Hybrid Materials and Composites
This compound is a key building block for creating novel organic-inorganic hybrid materials with tailored properties. sciencedaily.com These materials find applications in diverse fields, from microelectronics to protective coatings. sciencedaily.comresearchgate.net
Future research will likely focus on:
Hierarchically Structured Materials: Designing materials with controlled structures at multiple length scales to achieve unprecedented mechanical, thermal, and optical properties.
Self-Assembling Systems: Investigating the self-assembly of IPTMS-modified building blocks to create highly ordered and functional materials. sciencedaily.com
Smart and Responsive Materials: Developing hybrid materials that can respond to external stimuli such as light, pH, or temperature, for applications in sensors, actuators, and drug delivery.
Enhanced Composite Performance: Further improving the adhesion between fillers (like glass fibers or nanoparticles) and polymer matrices in composites, leading to materials with superior strength, durability, and lightweight characteristics. entrepreneur-cn.com Recent advancements have shown that organic-inorganic hybrid resists can address the stringent requirements for down-scaling semiconducting devices. rsc.org
Biomedical Applications and Biosensor Development
The ability of this compound to functionalize surfaces makes it a promising candidate for various biomedical applications. Its biocompatibility and ability to form stable bonds with both organic and inorganic materials are key advantages.
Future research in this area will explore:
Surface Modification of Implants: Using IPTMS to create biocompatible and bioactive coatings on medical implants to improve their integration with surrounding tissues and reduce the risk of rejection.
Drug Delivery Systems: Developing IPTMS-based nanoparticles and microcapsules for the targeted and controlled release of therapeutic agents.
Biosensor Platforms: Fabricating highly sensitive and selective biosensors by immobilizing enzymes, antibodies, or other biorecognition elements onto surfaces modified with IPTMS. The isocyanate group provides a reactive handle for covalent attachment of biomolecules.
Tissue Engineering Scaffolds: Creating scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.
Environmental Applications (e.g., Catalysis, Adsorption)
The unique chemical properties of this compound open up possibilities for its use in environmental remediation and protection. mpbio.commdpi.comresearchgate.netmtroyal.ca
Future research directions include:
Catalyst Support: Utilizing IPTMS to anchor catalytic nanoparticles or complexes onto solid supports, enhancing their stability and recyclability for various chemical transformations.
Adsorbents for Pollutant Removal: Developing IPTMS-modified materials, such as silica (B1680970) gel or cellulose (B213188) nanocrystals, for the selective adsorption of heavy metals, organic pollutants, and other contaminants from water and air. mdpi.com For instance, aerogels based on cellulose nanocrystals modified with a similar silane have shown high oil adsorption capacities. mdpi.com
CO2 Capture and Conversion: Designing materials functionalized with IPTMS for the efficient capture of carbon dioxide from flue gases and its subsequent conversion into valuable chemicals. Porous materials incorporating IPTMS have already been explored for CO2 adsorption and separation. chemicalbook.com
Custom Synthesis and Tailored Product Development
The versatility of this compound allows for the custom synthesis of a wide range of derivatives and formulations to meet specific application requirements. cfmats.com
Future research will focus on:
Functionally-Substituted Analogs: Synthesizing new silane coupling agents with different functional groups attached to the silicon or the propyl chain to fine-tune properties like reactivity, hydrophobicity, and thermal stability.
Oligomeric and Polymeric Silanes: Developing pre-polymerized or oligomeric forms of IPTMS to improve processability and control over the final material properties.
Water-Borne Formulations: Creating stable, water-based formulations of IPTMS to reduce the use of volatile organic compounds (VOCs) in coating and adhesive applications, aligning with green chemistry principles.
Q & A
Q. How to mitigate phase separation in IPTMS/polymer blends during solvent casting?
- Methodological Answer :
- Use co-solvents (e.g., THF:EtOH, 1:1) to improve compatibility.
- Add <1 wt% surfactants (e.g., Pluronic F127) to stabilize dispersions.
- Cure under controlled humidity (40–60% RH) to balance hydrolysis and evaporation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
